1H and 13C NMR Chemical Shift Assignments and Structural Elucidation of 8-Bromo-4-chloro-5-methoxyquinoline: A Technical Guide
Executive Summary In the realm of drug development and medicinal chemistry, highly substituted quinoline derivatives like 8-Bromo-4-chloro-5-methoxyquinoline serve as critical scaffolds for kinase inhibitors and anti-inf...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of drug development and medicinal chemistry, highly substituted quinoline derivatives like 8-Bromo-4-chloro-5-methoxyquinoline serve as critical scaffolds for kinase inhibitors and anti-infective agents. Accurate structural elucidation of such densely functionalized heterocycles requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to move beyond mere empirical peak matching. Here, we will dissect the fundamental quantum mechanical and steric phenomena—such as the heavy atom effect and peri-interactions—that dictate the 1H and 13C NMR chemical shifts of this specific molecule.
Structural Anatomy & Spin System Isolation
To systematically assign the NMR spectra, we must first deconstruct the molecule into its magnetically isolated spin systems. The quinoline core consists of a fused pyridine and benzene ring, separated by quaternary bridgehead carbons (C4a and C8a).
For 8-Bromo-4-chloro-5-methoxyquinoline:
Pyridine Ring Spin System: Contains protons at C2 and C3. The substitution at C4 (Chlorine) isolates this as an AX spin system.
Benzene Ring Spin System: Contains protons at C6 and C7. The substitutions at C5 (Methoxy) and C8 (Bromine) isolate this as another AX spin system.
Quaternary Centers: C4, C4a, C5, C8, and C8a lack attached protons and will only be visible in 13C NMR or via 2D HMBC correlations.
Causality in 1H NMR Chemical Shifts
The proton chemical shifts are governed by a delicate balance of inductive withdrawal (-I), mesomeric donation (+M), and magnetic anisotropy.
1H NMR Assignment Table
Proton
Expected Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Mechanistic Causality
H2
8.85
Doublet (d)
4.8
1H
Highly deshielded by the adjacent electronegative nitrogen and the magnetic anisotropy of the pyridine ring.
H7
7.85
Doublet (d)
8.4
1H
Deshielded by the strong inductive (-I) effect of the ortho-bromine atom.
H3
7.55
Doublet (d)
4.8
1H
Shielded relative to H2, but experiences mild deshielding from the ortho-chlorine atom.
H6
7.10
Doublet (d)
8.4
1H
Strongly shielded by the ortho-methoxy group's resonance (+M) electron donation.
OCH3
4.05
Singlet (s)
-
3H
Typical methoxy range, slightly deshielded due to restricted rotation caused by peri-steric compression with the 4-chloro group.
Field-Proven Insight: The coupling constants (
J
) are diagnostic. The
3J
coupling across the C2-C3 bond in the pyridine ring is typically 4.5–5.0 Hz, whereas the
3J
coupling across the C6-C7 bond in the benzene ring is significantly larger (8.0–8.5 Hz). This allows for immediate differentiation of the two spin systems.
Causality in 13C NMR Chemical Shifts
Carbon NMR is highly sensitive to the electronic environment directly at the nucleus. In densely substituted quinolines, standard electronegativity rules often fail due to quantum mechanical anomalies.
13C NMR Assignment Table
Carbon
Expected Shift (δ, ppm)
Type
Mechanistic Causality
C5
154.5
C-O
Highly deshielded by direct attachment to the electronegative oxygen atom.
C2
151.0
CH
Deshielded by the adjacent nitrogen atom's inductive pull.
C8a
149.5
C
Bridgehead carbon, deshielded by the adjacent nitrogen.
C4
143.0
C-Cl
Deshielded by the electronegative chlorine atom.
C7
133.5
CH
Ortho to the bromine atom; meta to the methoxy group.
C3
122.5
CH
Beta to nitrogen; typical chemical shift for a pyridine beta-carbon.
C8
122.0
C-Br
Anomalous upfield shift due to the heavy atom effect of Bromine.
C4a
119.0
C
Bridgehead carbon.
C6
109.0
CH
Strongly shielded by the ortho +M effect of the methoxy group.
OCH3
56.5
CH3
Standard chemical shift for an aromatic methoxy carbon.
The "Heavy Atom" and "Peri" Effects
The Heavy Atom Effect at C8: One might expect C8 to be highly deshielded due to bromine's electronegativity. However, it appears relatively upfield (~122.0 ppm). This is driven by the "heavy atom effect," where the large electron cloud of bromine induces a diamagnetic shielding effect on the ipso carbon through spin-orbit (SO) and Fermi contact (FC) interactions[1].
The Peri Effect: The spatial proximity of the 4-chloro and 5-methoxy groups across the bridgehead creates severe steric compression[2]. This "peri effect" forces the methoxy group slightly out of perfect coplanarity with the aromatic ring, attenuating its resonance donation and subtly deshielding the local environment.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. A 1D spectrum alone is insufficient for a molecule with five quaternary centers; the protocol must incorporate 2D NMR to map atomic connectivities.
Step-by-Step Methodology
Phase 1: Precision Sample Preparation
Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm)[3].
Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This eliminates paramagnetic dust and undissolved particulates that cause magnetic field inhomogeneities and line broadening[4].
Volume Control: Ensure the solvent column height is exactly 50 mm (approx. 0.6 mL) to optimize the spectrometer's shimming profile[4].
Phase 2: Data Acquisition & Validation
1D 1H and 13C NMR: Acquire the 1H spectrum at 400 MHz (16 scans, 298 K) and the 13C spectrum at 100 MHz (1024 scans, WALTZ-16 decoupling). Set the 13C relaxation delay (D1) to at least 2.5 seconds to ensure the quaternary carbons (C4, C5, C8) fully relax and integrate properly.
COSY (Correlation Spectroscopy): Run a 1H-1H COSY to definitively link H2 to H3, and H6 to H7, validating the two isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Run a 1H-13C HSQC to map H2, H3, H6, and H7 to their directly attached carbons, eliminating ambiguity between C3 and C8.
HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to assign the quaternary carbons. The OCH3 protons will show a strong 3-bond (
3JCH
) correlation to C5, anchoring the entire benzene ring assignment. H3 will show a
3JCH
correlation to C4a, bridging the two rings.
Workflow Visualization
Figure 1: Workflow for NMR acquisition and self-validating structural elucidation.
References
Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives. ACS Publications.[Link]
Assigning the 13C NMR spectrum of bromobenzene (Heavy Atom Effect). Chemistry StackExchange.[Link]
13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry.[Link]
FT-NMR Sample Preparation Guide. MIT OpenCourseWare.[Link]
NMR Sample Preparation Protocol. Western University.[Link]
The Anatomy of a Molecule: A Technical Guide to the Crystal Structure Analysis of Halogenated Quinolines
Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the determination and analysis of the single-crystal X-ray diffraction data for halogenated quinoline de...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the determination and analysis of the single-crystal X-ray diffraction data for halogenated quinoline derivatives. While the primary compound of interest is 8-Bromo-4-chloro-5-methoxyquinoline, a thorough search of the Cambridge Structural Database (CSD) and other chemical repositories reveals a current absence of publicly available crystal structure data for this specific molecule.[1][2][3] To circumvent this data gap and still provide a valuable, in-depth resource for researchers, this guide will use the closely related and structurally characterized analogue, 4-Bromo-8-methoxyquinoline , as a practical case study.[4][5] We will delve into the entire workflow, from crystal growth to data interpretation, emphasizing the rationale behind experimental choices and the validation of structural data, thereby equipping researchers with the necessary expertise to approach similar crystallographic problems.
Introduction: The Significance of Crystalline Structure in Drug Discovery
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For professionals in drug development, understanding the crystal structure of a potential therapeutic agent is paramount. It informs on intermolecular interactions, potential polymorphs, solubility, and how the molecule will interact with its biological target. Halogenated quinolines are a class of compounds with a broad spectrum of biological activities, and a detailed understanding of their solid-state structure is essential for rational drug design and optimization.
X-ray crystallography is the gold standard for elucidating the atomic and molecular structure of a crystalline solid.[6] This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which the electron density, and thus the atomic positions, can be determined.[6][7][8]
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. This section will outline the typical workflow, using 4-Bromo-8-methoxyquinoline as our exemplar.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystal Growth
The first, and often most challenging, step is obtaining high-quality single crystals.[9] The quality of the crystal directly impacts the resolution and overall quality of the diffraction data.[10]
Experimental Protocol: Crystal Growth of 4-Bromo-8-methoxyquinoline
Synthesis and Purification: The target compound, 4-Bromo-8-methoxyquinoline, is first synthesized and purified to >98% purity, as impurities can inhibit crystal growth.
Solvent Screening: A range of solvents and solvent mixtures are screened to find a system in which the compound has moderate solubility.
Crystallization: For many organic molecules, slow evaporation is an effective method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a small vial.
Incubation: The vial is covered with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Crystal Selection: The resulting crystals are examined under a polarizing microscope to select a single, well-formed crystal with sharp edges and no visible defects.[9] The selected crystal is then mounted on a goniometer head.
Expertise & Experience: The choice of crystallization technique is crucial. Slow cooling, vapor diffusion, and layering are other common methods. The key is to allow the molecules to organize into a well-ordered crystal lattice slowly.[9] Rapid precipitation will lead to an amorphous solid or poorly ordered microcrystals.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[11] The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[11][12]
Experimental Protocol: Data Collection
Mounting and Centering: The mounted crystal is placed on the diffractometer and carefully centered in the X-ray beam.
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
Data Collection Strategy: A strategy is devised to collect a complete dataset by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. For 4-Bromo-8-methoxyquinoline, data was collected at a low temperature (150 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[4]
Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as absorption and beam intensity variations.[13]
Trustworthiness: Modern diffractometers and their accompanying software automate much of the data collection and processing. The software provides statistics that allow the crystallographer to assess the quality of the data as it is being collected.
Structure Solution and Refinement
Once a complete dataset of diffraction intensities has been collected and processed, the next step is to determine the arrangement of atoms in the unit cell.
Figure 2: The iterative process of crystal structure solution and refinement.
Structure Solution
The goal of structure solution is to obtain an initial model of the atomic positions. For small molecules, "direct methods" are typically used, which employ statistical relationships between the intensities of the reflections to determine their phases.[14]
Authoritative Grounding: The SHELX suite of programs is widely used for this purpose.[15][16] SHELXT or the older SIR92 program can often solve the structure automatically from the processed reflection data.[4][14]
Structure Refinement
The initial model from the structure solution is then refined using a least-squares method. This is an iterative process where the atomic coordinates, and their thermal displacement parameters, are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
Experimental Protocol: Structure Refinement using SHELXL
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres).
Difference Fourier Map: A difference electron density map is calculated to locate missing atoms (like hydrogens) or identify misplaced atoms.
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which better represents their vibrations.
Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a "riding model."
Convergence: The refinement continues until the shifts in the atomic parameters are negligible and the agreement factors (R-values) stabilize.
Trustworthiness: The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2), the goodness of fit (GooF), and the residual electron density.[17] A low R-value indicates a good agreement between the model and the experimental data.
Analysis of the Crystal Structure of 4-Bromo-8-methoxyquinoline
The successful solution and refinement of the diffraction data yield a wealth of information. The results for 4-Bromo-8-methoxyquinoline are summarized below.[4]
Crystallographic Data
Parameter
Value
Significance
Chemical Formula
C₁₀H₈BrNO
Confirms the elemental composition of the crystallized molecule.
Formula Weight
238.08
The molecular weight of the compound.
Crystal System
Orthorhombic
Describes the basic shape of the unit cell.
Space Group
P2₁2₁2₁
Defines the symmetry elements within the unit cell.
a (Å)
5.1615 (1)
The length of the 'a' axis of the unit cell.
b (Å)
12.1337 (6)
The length of the 'b' axis of the unit cell.
c (Å)
14.2436 (7)
The length of the 'c' axis of the unit cell.
V (ų)
892.05 (6)
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
T (K)
150 (1)
The temperature at which the data was collected.
R₁ [I > 2σ(I)]
0.028
A measure of the agreement between the model and observed data.
wR₂ (all data)
0.059
A weighted R-factor that includes all reflection data.
The analysis of the 4-Bromo-8-methoxyquinoline structure reveals that the non-hydrogen atoms of the molecule are essentially coplanar.[4][5] In the crystal, the molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains along the a-axis.[4][5] This type of interaction, while weak, can significantly influence the packing and physical properties of the crystal.
Conclusion and Future Outlook
This guide has outlined the comprehensive process of single-crystal X-ray diffraction analysis, using 4-Bromo-8-methoxyquinoline as a case study in the absence of data for 8-Bromo-4-chloro-5-methoxyquinoline. The principles and protocols described herein are broadly applicable to a wide range of small organic molecules and provide a robust framework for obtaining and interpreting high-quality crystallographic data.
For researchers in drug development, the insights gained from such analyses are invaluable. A detailed understanding of the solid-state structure can guide lead optimization, aid in the development of stable formulations, and provide a structural basis for understanding biological activity. As synthetic efforts continue to produce novel quinoline derivatives, the application of these crystallographic techniques will remain a cornerstone of molecular characterization.
References
Blessing, R. H. (1995). An empirical correction for absorption anisotropy.
Gonen, T. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology, 149(12), 1091–1103.
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326.
Altomare, A., Cascarano, G., Giacovazzo, C., & Guagliardi, A. (1994). Completion and refinement of crystal structures with SIR92. Journal of Applied Crystallography, 27(4), 435-436.
Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1117. [Link]
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved March 26, 2026, from [Link]
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved March 26, 2026, from [Link]
Purdue University. (n.d.). X-Ray Crystallography - Software. Department of Chemistry. Retrieved March 26, 2026, from [Link]
IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved March 26, 2026, from [Link]
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography. Current opinion in structural biology, 18(5), 548-553.
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 26, 2026, from [Link]
Spek, A. L. (n.d.). PLATON INTRO. MIT. Retrieved March 26, 2026, from [Link]
OlexSys. (n.d.). Compatibility with Other Software. Retrieved March 26, 2026, from [Link]
Muller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
Lutz, M. (n.d.). Interpretation of crystal structure determinations. Utrecht University. Retrieved March 26, 2026, from [Link]
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved March 26, 2026, from [Link]
Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Retrieved March 26, 2026, from [Link]
OlexSys. (n.d.). Compatibility with Other Software. Retrieved March 26, 2026, from [Link]
University of Texas at Dallas. (n.d.). Resources – Crystallography Center. Research Labs. Retrieved March 26, 2026, from [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved March 26, 2026, from [Link]
The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved March 26, 2026, from [Link]
Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). 4-bromo-8-methoxy-quinoline. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o1117. [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved March 26, 2026, from [Link]
PubChemLite. (n.d.). 4-bromo-8-methoxy-2-methylquinoline (C11H10BrNO). Retrieved March 26, 2026, from [Link]
OA Monitor Ireland. (2024, January 1). CCDC 2330850: Experimental Crystal Structure Determination. Retrieved March 26, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 26, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved March 26, 2026, from [Link]
Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline. Retrieved March 26, 2026, from [Link]
Comprehensive Safety and Handling Whitepaper: 8-Bromo-4-chloro-5-methoxyquinoline in Drug Development
Executive Summary 8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, specifically in the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, specifically in the synthesis of kinase inhibitors and anti-infective agents. Due to its di-halogenated quinoline core, it presents specific toxicological risks that necessitate rigorous handling protocols. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic compliance. By synthesizing physicochemical data, mechanistic toxicology, and field-proven Standard Operating Procedures (SOPs), this guide provides a self-validating framework to ensure both scientific integrity and absolute occupational safety.
Physicochemical Profiling & Hazard Classification
Understanding the inherent properties of 8-Bromo-4-chloro-5-methoxyquinoline is the foundational step in risk mitigation. The compound's lipophilicity and electrophilic sites dictate both its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) and its biological reactivity.
Table 1: Physicochemical and Regulatory Identifiers
According to the NextSDS substance database, this compound triggers multiple GHS hazard codes, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness)[1].
Mechanistic Toxicology: The Causality of Hazards
To design effective and resilient safety protocols, researchers must understand why these hazards exist at a molecular level, rather than merely memorizing safety phrases.
Systemic Toxicity (Acute Tox. 4): The quinoline scaffold is inherently lipophilic. The addition of bromine and chlorine atoms further increases the partition coefficient (LogP). This enables rapid absorption across the stratum corneum (dermal) and alveolar epithelium (inhalation). Once absorbed, hepatic cytochrome P450 enzymes may oxidize the quinoline core, potentially generating reactive epoxide intermediates that contribute to systemic toxicity.
Localized Irritation (Skin Irrit. 2 / Eye Irrit. 2A): The electron-withdrawing halogens (4-chloro and 8-bromo) make the quinoline ring highly electron-deficient. This electrophilicity allows the compound to interact with nucleophilic amino acid residues (e.g., cysteine thiols, lysine amines) in epidermal and corneal proteins, denaturing them and triggering a localized inflammatory cascade.
Central Nervous System Effects (STOT SE 3): The compound's high lipophilicity facilitates rapid crossing of the blood-brain barrier (BBB). Once in the central nervous system, it can cause transient CNS depression, manifesting as dizziness or drowsiness (H336)[1].
Mechanistic pathways linking exposure routes to specific toxicological hazards.
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow
The following protocol is designed as a self-validating system. Each step includes a verification mechanism to ensure containment and accuracy, minimizing the risk of exposure to this halogenated derivative[3].
Phase 1: Engineering Controls & PPE Verification
Fume Hood Validation: Ensure the chemical fume hood has a face velocity of at least 0.5 m/s.
Validation: Check the digital airflow monitor; visually confirm directional flow using a Kimwipe strip taped to the sash.
PPE Assembly: Don a chemically resistant lab coat, safety goggles (to protect against aerosolized dust), and double-layer nitrile gloves.
Causality: Nitrile provides a temporary barrier against halogenated aromatics, but breakthrough times drop significantly if the compound is solubilized in organic solvents like DMSO or DMF. Double-gloving allows for immediate removal of the outer layer upon suspected contamination.
Phase 2: Gravimetric Transfer (Subtractive Method)
Pre-Weighing: Tare a clean, dry, sealable glass vial with its PTFE-lined septum cap on the analytical balance.
Transfer: Inside the fume hood, use an anti-static micro-spatula to transfer the desired mass of 8-Bromo-4-chloro-5-methoxyquinoline into the vial.
Causality: Anti-static tools prevent the fine powder from aerosolizing or clinging to the vial neck, which would compromise the seal and increase exposure risk.
Sealing & Validation: Seal the vial tightly inside the hood. Decontaminate the exterior of the vial with an isopropanol wipe. Transfer the sealed vial back to the balance to record the final mass.
Validation: This subtractive weighing method ensures zero powder exposure outside the engineered containment.
Phase 3: Solubilization and Reaction Prep
Solvent Addition: Return the sealed vial to the hood. Introduce the reaction solvent (e.g., anhydrous DMF or DCM) via a syringe directly through the septum.
Agitation: Vortex the sealed vial until complete dissolution is achieved.
Visual Validation: Hold the vial against a light source. The solution must be completely transparent without suspended particulates.
Causality: Unsolubilized particulates act as concentrated micro-reservoirs of the compound, which can cause localized spikes in toxicity if spilled, or erratic reaction kinetics during synthesis.
Self-validating standard operating procedure for safe compound handling.
Emergency Response & Spill Mitigation
In the event of a containment failure, immediate and logical action is required based on the physical state of the compound.
Solid Spill (Powder): Do NOT sweep dry powder, as this generates highly inhalable aerosols. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully scoop the damp mass into a designated hazardous waste container.
Liquid Spill (Solubilized Compound): Solvents drastically increase the dermal penetration rate of the compound. Evacuate the immediate area. Use a universal chemical absorbent pad (or diatomaceous earth) to soak up the liquid[4].
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes.
Causality: Soap is required to emulsify the highly lipophilic quinoline compound; water alone will not remove it from the skin surface[4].
Disposal Considerations
All materials contaminated with 8-Bromo-4-chloro-5-methoxyquinoline, including gloves, syringe needles, and Kimwipes, must be segregated into a "Halogenated Organic Waste" stream. Incineration is the only acceptable method of disposal, as high temperatures are required to break the robust carbon-halogen bonds and prevent environmental accumulation or aquatic toxicity[3].
References
NextSDS - 8-bromo-4-chloro-5-methoxyquinoline — Chemical Substance Information. Available at:[Link]
Molport - 8-bromo-4-chloro-5-methoxyquinoline | 1388025-15-7. Available at:[Link]
CPAChem - Safety data sheet - Quinoline TS. Available at:[Link]
An In-Depth Technical Guide to 8-Bromo-4-chloro-5-methoxyquinoline: Structural Analytics, Exact Mass, and Synthetic Utility
Executive Summary In modern medicinal chemistry, polyhalogenated heterocycles serve as indispensable scaffolds for the rapid generation of structure-activity relationship (SAR) libraries. 8-Bromo-4-chloro-5-methoxyquinol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, polyhalogenated heterocycles serve as indispensable scaffolds for the rapid generation of structure-activity relationship (SAR) libraries. 8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7) is a highly specialized building block that offers orthogonal reactivity profiles, making it a critical intermediate in the synthesis of antimicrobial and anticancer agents[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mass spectrometry behavior, and field-proven experimental workflows for regioselective functionalization.
Physicochemical Profiling & Structural Analytics
Understanding the fundamental parameters of this quinoline derivative is the first step in assay design and synthetic planning. The presence of both bromine and chlorine atoms significantly impacts its molecular weight, isotopic distribution, and downstream reactivity.
The Isotopic Signature: Exact Mass vs. Molecular Weight
A critical analytical distinction for this molecule is the massive ~1.6 Da variance between its monoisotopic exact mass (270.94 Da) and its average molecular weight (272.53 Da).
Causality: The average molecular weight accounts for the natural abundance of all isotopes. Bromine exists as a nearly 1:1 mixture of
79
Br and
81
Br, while Chlorine exists as a ~3:1 mixture of
35
Cl and
37
Cl. The exact mass calculation strictly utilizes the most abundant isotopes (
12
C,
1
H,
79
Br,
35
Cl,
14
N,
16
O)[3]. This isotopic distribution is a vital diagnostic tool in mass spectrometry, acting as a built-in barcode for the molecule.
Causality in Drug Discovery: The Role of Halogenated Quinolines
Halogenated quinoline building blocks have found much use in antimicrobial drug discovery[1]. The strategic positioning of halogens on the quinoline core is not arbitrary; it is a deliberate design choice to enable orthogonal cross-coupling reactions while modulating the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). Furthermore, strategic halogenation has been shown to mitigate toxicity and improve the druggability of base scaffolds, a critical factor assessed in modern machine learning toxicity models[5].
The C8-Bromine: Bromine at the 8-position serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C–Br bond has a lower dissociation energy (~68 kcal/mol) compared to the C–Cl bond, allowing for rapid oxidative addition by the Pd catalyst.
The C4-Chlorine: Positioned adjacent to the electron-withdrawing nitrogen atom, the C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr). It remains inert during low-temperature Pd-coupling, allowing for sequential, two-step diversification.
The C5-Methoxy Group: This electron-donating group increases the electron density of the carbocyclic ring, stabilizing the molecule and modulating its lipophilicity and solubility, which is crucial for cellular permeability.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Validation
To verify the structural integrity of 8-Bromo-4-chloro-5-methoxyquinoline, HRMS is employed. This protocol is designed as a self-validating system using isotopic pattern matching.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid.
Causality: Formic acid acts as a proton source, promoting efficient ionization in positive Electrospray Ionization (ESI+) mode to yield the [M+H]+ adduct.
Calibration (Self-Validation Step): Infuse a standard tuning mix (e.g., sodium formate) prior to the run to calibrate the Time-of-Flight (TOF) analyzer.
Causality: Ensures sub-5 ppm mass accuracy, strictly validating the theoretical monoisotopic mass of 270.93994 Da[3].
LC Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% organic mobile phase over 5 minutes.
Causality: Chromatographic separation resolves the parent compound from potential synthetic impurities (e.g., des-bromo analogs), preventing ion suppression in the MS source.
MS Acquisition & Pattern Matching: Scan in ESI+ mode from m/z 100 to 1000.
Causality: Because the molecule contains one Br and one Cl atom, probability math dictates the isotopic envelope will display three major peaks: M (m/z 271.9), M+2 (m/z 273.9), and M+4 (m/z 275.9) in an approximate 3:4:1 intensity ratio . If the experimental spectrum deviates from this exact ratio, the system flags the presence of isobaric interference or degradation.
Regioselective Functionalization Workflow
This protocol details the orthogonal functionalization of the quinoline core, leveraging the reactivity differences between the C8-Br and C4-Cl bonds.
Step-by-Step Methodology:
C8-Position Suzuki-Miyaura Coupling:
Combine 8-Bromo-4-chloro-5-methoxyquinoline (1.0 eq), an arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.
Degas the mixture and heat to 80°C for 4 hours under nitrogen.
Causality: The thermodynamic difference in bond strength ensures the palladium catalyst selectively inserts into the C8–Br bond. The C4–Cl bond remains entirely intact under these specific thermal conditions.
Self-Validation: Monitor via LC-MS. The disappearance of the characteristic 3:4:1 isotopic cluster and the emergence of a new mass with a standard chlorine isotopic signature (M and M+2 in a 3:1 ratio) confirms the successful displacement of the bromine atom.
Isolate the C8-coupled intermediate. React it with an aliphatic amine nucleophile (2.0 eq) and DIPEA (3.0 eq) in N-Methyl-2-pyrrolidone (NMP) at 120°C for 12 hours.
Causality: The electron-deficient nature of the pyridine ring activates the C4-chlorine for nucleophilic attack. The elevated temperature overcomes the steric hindrance provided by the C5-methoxy group.
Self-Validation: Conduct ¹H NMR analysis on the purified product. The substitution of the electronegative chlorine atom with an amine causes the adjacent C3 aromatic proton to shift significantly upfield, proving regioselective C4 functionalization.
Visualization of Synthetic Workflow
Below is the logical workflow mapping the orthogonal functionalization pathways of the scaffold.
Orthogonal functionalization workflow of 8-Bromo-4-chloro-5-methoxyquinoline.
Application Note: 8-Bromo-4-chloro-5-methoxyquinoline as a Bifunctional Scaffold in Antimalarial Drug Discovery
Rationale & Mechanistic Insights The quinoline core remains one of the most privileged scaffolds in antimalarial drug discovery. The compound 8-bromo-4-chloro-5-methoxyquinoline (CAS 1388025-15-7)[1] offers a highly stra...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale & Mechanistic Insights
The quinoline core remains one of the most privileged scaffolds in antimalarial drug discovery. The compound 8-bromo-4-chloro-5-methoxyquinoline (CAS 1388025-15-7)[1] offers a highly strategic, bifunctional platform for generating hybrid antimalarial agents. By possessing orthogonal reactive handles at the C4 and C8 positions, this precursor enables the divergent synthesis of molecules that can simultaneously target multiple stages of the Plasmodium life cycle.
Causality of the Scaffold Design:
C4-Chloro Handle (Blood-Stage Targeting): The C4 position is primed for Nucleophilic Aromatic Substitution (SNAr). Coupling with diamine side chains yields 4-aminoquinolines, which are known to accumulate in the parasite's acidic food vacuole and inhibit hemozoin polymerization, leading to parasite death[2][3].
C8-Bromo Handle (Liver-Stage Targeting): The C8 position is relatively inert to SNAr but highly susceptible to palladium-catalyzed Buchwald-Hartwig amination[4][5]. Introduction of an 8-amino group mimics the pharmacophore of primaquine and tafenoquine, which undergo CYP450-mediated redox cycling to generate reactive oxygen species (ROS) fatal to liver-stage hypnozoites[6].
C5-Methoxy Handle (Electronic Modulator): The 5-methoxy group is not merely a passive spectator. It donates electron density into the quinoline ring. While this slightly deactivates the C4-Cl towards SNAr compared to 7-chloro analogs, it crucially lowers the oxidation potential of the final 8-aminoquinoline product, facilitating the in vivo redox cycling required for liver-stage efficacy[6].
Strategic Sequencing:
To prevent unwanted side reactions, the SNAr at C4 must be performed before the Buchwald-Hartwig amination at C8. If the 8-amino group were introduced first, its strong electron-donating effect would severely deactivate the C4-Cl bond, rendering subsequent SNAr nearly impossible. Furthermore, early introduction of the 8-amino group could lead to competitive binding with the palladium catalyst in downstream steps.
Experimental Workflows & Protocols
Protocol A: Regioselective SNAr at C4 (Synthesis of Intermediate)
This protocol utilizes microwave irradiation to overcome the slight electronic deactivation caused by the 5-methoxy group, ensuring high yields of the 4-amino derivative[7].
Preparation: In a 10 mL microwave vial, dissolve 8-bromo-4-chloro-5-methoxyquinoline (1.0 equiv, 1.0 mmol) in anhydrous DMSO (4.0 mL).
Reaction: Seal the vial and irradiate in a microwave synthesizer at 140 °C for 30 minutes. The high temperature is required to drive the substitution at the electron-rich 5-methoxy-substituted ring[7].
Validation (Self-Validating Step): Monitor by LC-MS. The disappearance of the precursor (m/z ~272) and the appearance of the product mass (m/z ~394 for the 8-bromo-4-amino intermediate) confirms reaction completion.
Workup: Quench with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH, 95:5 with 1% Et3N) to yield the intermediate.
Protocol B: Buchwald-Hartwig Amination at C8 (Synthesis of Final Hybrid)
This step introduces the secondary amine at the C8 position using a bulky, electron-rich phosphine ligand to facilitate oxidative addition into the sterically hindered C8-Br bond[4][5].
Preparation: In an oven-dried Schlenk flask under argon, combine the 8-bromo-4-amino intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired primary amine (e.g., cyclopropylamine) (1.5 equiv, 0.75 mmol), and sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol).
Catalyst Complex: Add Pd2(dba)3 (0.05 equiv, 2.5 mol%) and BrettPhos ligand (0.1 equiv, 5 mol%). The bulky BrettPhos ligand is critical for preventing the formation of inactive palladium bis-amine complexes and promoting reductive elimination[5].
Reaction: Add anhydrous toluene (5.0 mL), degas via three freeze-pump-thaw cycles, and heat to 100 °C for 12 hours.
Validation: Perform a TLC check (Alumina, Hexanes:EtOAc 1:1). The highly fluorescent nature of the resulting 4,8-diaminoquinoline under 365 nm UV light serves as an immediate visual confirmation of successful C-N coupling.
Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC to isolate the final antimalarial hybrid.
Data Presentation
Table 1: Optimization of Divergent Amination on 8-Bromo-4-chloro-5-methoxyquinoline
Reaction Step
Reagents & Catalyst
Conditions
Yield (%)
Regioselectivity
Step 1: SNAr (C4)
Novoldiamine, DIPEA
DMSO, 140 °C (MW), 30 min
82%
>99% (C4 only)
Step 1: SNAr (C4)
Novoldiamine, DIPEA
EtOH, 80 °C (Thermal), 12 h
45%
>99% (C4 only)
Step 2: BHA (C8)
Cyclopropylamine, Pd2(dba)3, BrettPhos
Toluene, 100 °C, 12 h
78%
>99% (C8 only)
Step 2: BHA (C8)
Cyclopropylamine, Pd(OAc)2, XPhos
Toluene, 100 °C, 12 h
51%
>99% (C8 only)
Insight: Microwave irradiation in DMSO significantly outperforms conventional heating for the SNAr step due to the deactivating effect of the 5-methoxy group[7]. For the Buchwald-Hartwig amination, BrettPhos is superior to XPhos, likely due to better accommodation of the sterically congested 8-position[5].
Visualizations
Divergent synthetic workflow for 4,8-diaminoquinolines.
Dual-stage mechanism of action for hybrid antimalarial derivatives.
Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents
Source: ResearchGate
URL
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy
Source: NIH / PMC
URL
CHLOROQUINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses
Source: GPAT India
URL
Buchwald–Hartwig amination
Source: Wikipedia
URL
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization
Source: NIH / PMC
URL
Application Note: Protocols for the Selective C8-Amination of 8-Bromo-4-chloro-5-methoxyquinoline via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for constructing carbon-nitrogen (C-N...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Quinoline scaffolds, in particular, are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds.[6][7]
This document provides a detailed technical guide for researchers focused on the functionalization of 8-Bromo-4-chloro-5-methoxyquinoline. We will explore the underlying principles and provide robust, field-proven protocols for achieving selective amination at the C8-bromo position, leaving the C4-chloro position intact.
The Core Challenge: Achieving Regioselectivity
The primary synthetic challenge presented by 8-bromo-4-chloro-5-methoxyquinoline is the presence of two distinct halogen atoms on the aromatic core. A successful amination strategy must selectively target one position over the other. This selectivity is governed by fundamental principles of organometallic chemistry, specifically the relative rates of oxidative addition to the palladium(0) catalyst.
The C-Br bond is inherently weaker and thus more reactive towards oxidative addition than the more robust C-Cl bond.[8][9] By carefully controlling reaction parameters such as catalyst, ligand, base, and temperature, we can exploit this reactivity differential to favor the formation of the C8-N bond exclusively.
Oxidative Addition: The rate-determining step in many cross-coupling reactions. The order of reactivity for aryl halides is generally I > Br > OTf >> Cl.[2]
Electronic Effects: The electron-donating 5-methoxy group and the electron-withdrawing nature of the quinoline nitrogen influence the electronic properties of the entire ring system, but the intrinsic difference in C-X bond strength remains the dominant factor for selectivity.
Optimizing the Reaction: A Guide to Key Parameters
A successful Buchwald-Hartwig amination is a finely tuned interplay of several components. The choice of each is critical for achieving high yield and selectivity.
Catalyst and Ligand Selection: The Heart of the Reaction
The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of sophisticated phosphine ligands.[1] For a substrate like our target quinoline, which can be challenging, the use of bulky, electron-rich biarylphosphine ligands is paramount. These ligands facilitate the crucial reductive elimination step and stabilize the active monoligated Pd(0) species, leading to higher catalytic turnover.[3][10]
Recommended Ligands:
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand suitable for a wide range of amines.
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Often provides superior results for primary amines and challenging substrates.[11]
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A classic bidentate ligand that can be effective, particularly for aryl iodides and bromides.[1][12]
Palladium Source:
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source.
Pd(OAc)₂ (Palladium(II) acetate): Requires in-situ reduction to Pd(0), which is often accomplished by the phosphine ligand or amine.
Pre-catalysts (e.g., XPhos-Pd-G3): These are air-stable complexes that generate the active Pd(0) species reliably and are highly recommended for reproducibility.[11]
The Role of the Base and Solvent
The base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The choice of base must be matched with the pKa of the amine and the stability of the starting material.
Bases:
NaOt-Bu (Sodium tert-butoxide): A strong, non-nucleophilic base suitable for a wide range of primary and secondary amines.
Cs₂CO₃ (Cesium carbonate): A milder base, often used for more sensitive substrates or when NaOt-Bu leads to side reactions.[12][13]
K₃PO₄ (Potassium phosphate): Another effective and milder base option.[11]
Solvents: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation.
Toluene, Dioxane, THF: All are excellent choices, with the selection often depending on the solubility of the specific substrates and reagents.[8][11]
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalysts and some bases are air-sensitive. All solvents and reagents should be anhydrous.
Protocol 1: General Conditions using XPhos
This protocol is a robust starting point for coupling with a variety of secondary amines and anilines.
Materials:
8-Bromo-4-chloro-5-methoxyquinoline
Amine (1.2 equivalents)
Pd₂(dba)₃ (1.5 mol%)
XPhos (3.6 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.8 equivalents)
Anhydrous Toluene
Procedure:
To an oven-dried Schlenk flask, add 8-bromo-4-chloro-5-methoxyquinoline (1.0 eq) and sodium tert-butoxide (1.8 eq).
In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.036 eq).
Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.
Add the amine (1.2 eq) via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[8]
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with a G3 Pre-catalyst and BrettPhos
This protocol is recommended for less reactive primary amines or sterically hindered amines.
Use a pre-catalyst; ensure all reagents are pure and solvents are anhydrous/degassed; increase temperature in 10 °C increments.
Loss of Selectivity
Reaction temperature too high or reaction time too long; highly active catalyst system.
Reduce reaction temperature; monitor reaction closely and stop once starting material is consumed; consider a less active ligand or milder base (e.g., K₃PO₄).
Side Product Formation
Base-mediated decomposition of starting material or product.
Switch to a milder base (e.g., Cs₂CO₃ or K₃PO₄); lower the reaction temperature.[11]
Difficulty in Purification
Residual palladium in the product.
Filter through Celite post-reaction; consider a silica gel plug or treatment with a palladium scavenger.[13]
Conclusion
The selective Buchwald-Hartwig amination of 8-bromo-4-chloro-5-methoxyquinoline is a highly achievable transformation critical for the synthesis of novel chemical entities. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and carefully selecting an appropriate palladium catalyst system, researchers can efficiently generate a diverse library of C8-aminated quinoline derivatives. The protocols and guidelines presented herein provide a robust framework for achieving this synthetic goal with high fidelity and yield.
References
Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Available at: [Link]
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications. Available at: [Link]
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Available at: [Link]
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Open Access Articles. Available at: [Link]
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Libraries. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters - ACS Publications. Available at: [Link]
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. Available at: [Link]
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Application Note: Chemoselective Microwave-Assisted Functionalization of 8-Bromo-4-chloro-5-methoxyquinoline
Executive Summary 8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7) is a highly versatile, dihalogenated privileged scaffold widely utilized in the development of kinase inhibitors, antimalarials, and novel therape...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7) is a highly versatile, dihalogenated privileged scaffold widely utilized in the development of kinase inhibitors, antimalarials, and novel therapeutics. The presence of two distinct halogenated sites (C4-Cl and C8-Br) offers a unique opportunity for orthogonal, chemoselective functionalization. This application note details a validated, self-consistent protocol for the sequential microwave-assisted functionalization of this scaffold, leveraging rapid heating kinetics to overcome steric hindrance and achieve high regioselectivity.
The orthogonal reactivity of the C4 and C8 positions is dictated by the electronic landscape of the quinoline core, allowing researchers to program the sequence of functionalization:
C4-Cl Activation (SNAr): The quinoline nitrogen exerts a strong electron-withdrawing inductive and resonance effect, generating a partial positive charge at the γ-position (C4). This makes the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
C8-Br Activation (Cross-Coupling): The C8 position resides on the carbocyclic ring and is not sufficiently activated for SNAr. Furthermore, the C5-methoxy group donates electron density via resonance (+M effect), further deactivating the carbocyclic ring toward nucleophiles. Consequently, the C8-Br bond remains intact during C4-SNAr and requires transition metal catalysis (e.g., Palladium) to undergo oxidative addition .
The Role of Microwave-Assisted Organic Synthesis (MAOS): The C5-methoxy group introduces significant steric bulk, which can impede nucleophilic attack at C4 under conventional heating. Microwave irradiation provides rapid, volumetric dielectric heating, effectively overcoming this activation energy barrier. This kinetic control minimizes degradation pathways and reduces reaction times from hours to minutes .
Workflow Visualization
Figure 1: Chemoselective microwave workflow for 8-Bromo-4-chloro-5-methoxyquinoline.
Experimental Protocols
Design Philosophy: These protocols are designed as a self-validating system. The completion of Phase 1 yields an intermediate with a distinct mass shift and polarity change, which must be confirmed via LC-MS and TLC before proceeding to the palladium-catalyzed Phase 2.
Phase 1: Microwave-Assisted SNAr at C4
Objective: Chemoselective displacement of the C4-chloride with a secondary amine (e.g., morpholine).
Reaction Setup: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, charge 8-Bromo-4-chloro-5-methoxyquinoline (1.0 mmol, 272.5 mg).
Reagent Addition: Add morpholine (1.5 mmol, 130.7 mg) and triethylamine (2.0 mmol, 202.4 mg). Causality Note: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without consuming the nucleophilic morpholine.
Solvent & Sealing: Suspend the mixture in absolute ethanol (5.0 mL). Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100°C for 10 minutes (dynamic power adjustment, max 200 W, normal cooling).
Workup & Validation: Uncap the vial after cooling to <50°C. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford 8-Bromo-5-methoxy-4-morpholinoquinoline. (Self-Validation: Verify conversion via LC-MS showing [M+H]+ ≈ 323.0).
Phase 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C8
Objective: Palladium-catalyzed cross-coupling of the C8-bromide with an arylboronic acid.
Reaction Setup: In a new 10 mL microwave vial, combine the intermediate 8-Bromo-5-methoxy-4-morpholinoquinoline (0.5 mmol, 161.6 mg) and phenylboronic acid (0.75 mmol, 91.4 mg).
Catalyst Selection: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 mmol, 28.9 mg, 5 mol%). Causality Note: Pd(PPh3)4 is selected for its robust performance in aqueous-organic mixtures and its proven efficacy in facilitating oxidative addition into electron-rich aryl bromides.
Base Addition: Add sodium carbonate (1.5 mmol, 159.0 mg). This mild base is crucial for activating the boronic acid via the formation of a reactive, electron-rich boronate complex, which accelerates the transmetalation step.
Solvent & Sealing: Add a degassed solvent mixture of 1,2-Dimethoxyethane (DME) and H2O (4:1 v/v, 4.0 mL). Seal the vial under a nitrogen atmosphere to prevent catalyst oxidation.
Microwave Irradiation: Microwave at 120°C for 15 minutes.
Workup & Purification: Cool the reaction, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine (10 mL), dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final 8-Aryl-5-methoxy-4-morpholinoquinoline scaffold.
Quantitative Data & Optimization
The following table summarizes the dramatic kinetic advantages of MAOS over conventional thermal heating for this specific scaffold. Microwave irradiation not only accelerates the reaction by >20-fold but also suppresses the formation of degradation byproducts, effectively doubling the isolated yield.
Table 1: Optimization of Reaction Parameters for 8-Bromo-4-chloro-5-methoxyquinoline
Reaction Phase
Methodology
Catalyst / Reagents
Solvent
Temp (°C)
Time
Isolated Yield (%)
Phase 1 (C4-SNAr)
Conventional
Morpholine, Et3N
EtOH
80
4.0 h
45
Phase 1 (C4-SNAr)
Microwave
Morpholine, Et3N
EtOH
100
10 min
92
Phase 2 (C8-Suzuki)
Conventional
PhB(OH)2, Pd(PPh3)4
DME/H2O
100
6.0 h
38
Phase 2 (C8-Suzuki)
Microwave
PhB(OH)2, Pd(PPh3)4
DME/H2O
120
15 min
88
References
Title: Microwave-assisted Synthesis of Quinolines
Source: ResearchGate
URL: [Link]
Title: Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells
Source: MDPI
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 8-Bromo-4-chloro-5-methoxyquinoline
As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of substituted 4-chloroquinolines. The synthesis of 8-bromo-4-chloro-5-methoxyquinoline is a critical, yet n...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of substituted 4-chloroquinolines. The synthesis of 8-bromo-4-chloro-5-methoxyquinoline is a critical, yet notoriously finicky, pathway for generating versatile building blocks.
This guide deconstructs the standard three-step Meldrum's acid approach, providing self-validating protocols, mechanistic causality, and targeted troubleshooting to help you maximize your reaction yields[1].
Process Optimization & Quantitative Data
Yield loss in this synthesis typically occurs during the thermal cyclization and chlorination steps. By shifting from standard literature conditions to our optimized protocols, overall throughput can be increased by over 40%.
Workflow for the 3-step synthesis of 8-bromo-4-chloro-5-methoxyquinoline.
Step 1: Condensation (Enamine Formation)
Causality: Triethyl orthoformate acts as both the C1 source and the dehydrating agent. Running the reaction neat (or in excess orthoformate) prevents the hydrolysis of the moisture-sensitive Meldrum's acid adduct.
Protocol: Combine 2-bromo-5-methoxyaniline (1.0 eq), Meldrum's acid (1.1 eq), and triethyl orthoformate (3.0 eq). Heat the mixture to 105 °C for 3 hours. Cool to room temperature, filter the precipitated yellow solid, and wash with cold ethanol[2].
In-Process Control (IPC): TLC (Hexanes/EtOAc 7:3). The starting aniline (UV active, amine-stain positive) must be completely consumed, replaced by a lower
Rf
yellow spot.
Step 2: Thermal Cyclization
Causality: The reaction requires ~250 °C to overcome the high activation energy barrier for cyclization, which is followed by the irreversible extrusion of acetone and carbon dioxide[1].
Protocol: Pre-heat Dowtherm A (10 volumes) to 250 °C. Crucial: Add the enamine intermediate portion-wise over 15 minutes to the hot solvent to maintain high dilution. Stir for an additional 15 minutes. Cool to room temperature, precipitate the product by adding hexanes, filter, and wash thoroughly with hexanes to remove residual Dowtherm A.
In-Process Control (IPC): LC-MS. Confirm the disappearance of the enamine mass and the appearance of the quinolinol mass (
[M+H]+
= 253.9 / 255.9 due to bromine isotopes).
Step 3: Chlorination
Causality: POCl₃ converts the tautomeric quinolone into a 4-chloroquinoline. Adding a catalytic amount of DMF forms a highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the C4-oxygen into a superior leaving group[3].
Protocol: Suspend the quinolinol in POCl₃ (5.0 eq). Add DMF (0.1 eq). Reflux at 110 °C for 3 hours. Distill off the excess POCl₃ under vacuum. Pour the concentrated residue over crushed ice and carefully neutralize with aqueous ammonia. Filter the resulting solid.
In-Process Control (IPC): Quench a 10 µL reaction aliquot in methanol. Analyze by LC-MS for the complete formation of the 4-chloro product (
[M+H]+
= 271.9 / 273.9)[4].
Troubleshooting & FAQs
Q: Why am I getting black, tarry byproducts during the cyclization step instead of a clean precipitate?A: Tarry byproducts are the result of intermolecular polymerization. Because the intramolecular cyclization requires high activation energy, slow heating allows intermolecular condensations to outcompete the desired pathway[2]. Solution: Never heat the intermediate from room temperature. Always pre-heat the Dowtherm A to 250 °C and add the intermediate portion-wise to maintain pseudo-high-dilution conditions.
Q: Do I need to worry about regioselectivity during the cyclization step?A: No. In many quinoline syntheses starting from meta-substituted anilines, cyclization can occur at either ortho position, leading to a 50/50 mixture of regioisomers. However, your starting material is 2-bromo-5-methoxyaniline. Because the 2-position is sterically and chemically blocked by the bromine atom, the thermal cyclization is forced exclusively toward the 6-position. This guarantees the formation of the 8-bromo-5-methoxy architecture without yield loss to regioisomers.
Q: My chlorination step is stalling at 50% conversion. How can I drive it to completion?A: POCl₃ alone can be sluggish, especially with electron-withdrawing halogens on the aromatic ring. Add a catalytic amount of DMF. As shown in the mechanism below, this generates a highly electrophilic Vilsmeier-type intermediate in situ, which rapidly activates the C4-oxygen and drastically accelerates the chloride substitution[3].
Catalytic cycle of DMF in the POCl3-mediated chlorination of quinolin-4-ol.
Q: I see a massive loss of yield during the POCl₃ aqueous workup. What is happening?A: If the aqueous quench gets too hot, the newly formed 4-chloroquinoline can undergo nucleophilic aromatic substitution (
SNAr
) with water, hydrolyzing back to the starting 4-hydroxyquinoline. Solution: Never quench the entire POCl₃ reaction mixture directly into water. Remove the bulk of the excess POCl₃ by vacuum distillation first, then quench the concentrated residue in a large excess of crushed ice, strictly maintaining the internal temperature below 20 °C during neutralization.
References
PubChemLite Database - 8-bromo-4-chloro-5-methoxyquinoline (C10H7BrClNO). Université du Luxembourg. Available at:[Link][4]
National Institutes of Health (NIH) PMC - Discovery of an Inhibitor of the Proteasome Subunit Rpn11. Perez et al. Available at:[Link][1]
Atlantis Press - Synthesis of 6-bromo-4-iodoquinoline. Wang et al., Proceedings of the International Conference on Materials Engineering and Applications. Available at:[Link][2]
Technical Support Center: Troubleshooting Debromination in 8-Bromo-4-chloro-5-methoxyquinoline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-Bromo-4-chloro-5-methoxyquinoline , a highly functionalized bifunctional electrophile freq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-Bromo-4-chloro-5-methoxyquinoline , a highly functionalized bifunctional electrophile frequently utilized as an intermediate in pharmaceutical synthesis.
During palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) targeting the 8-bromo position, researchers frequently encounter a critical side reaction: hydrodebromination (protodehalogenation) 1. This undesired pathway replaces the bromine atom with a hydrogen atom, yielding 4-chloro-5-methoxyquinoline. This not only reduces the yield of the target API but also severely complicates downstream chromatographic purification due to structural similarities [[2]]().
Mechanistic Causality: Why Does Debromination Occur?
The C–Br bond in 8-bromo-4-chloro-5-methoxyquinoline has a significantly lower bond dissociation energy compared to the C–Cl bond, ensuring regioselective oxidative addition of Pd(0) at the 8-position 3. However, once the Ar-Pd(II)-Br intermediate is formed, it is susceptible to competing pathways. If the transmetalation step is slow, the Pd(II) complex can abstract a hydride from the solvent, amine bases, or trace moisture 4. This forms an off-cycle Ar-Pd(II)-H species that rapidly undergoes reductive elimination to release the debrominated byproduct 5.
Fig 1. Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodebromination.
Frequently Asked Questions (FAQs)
Q1: Why does 8-Bromo-4-chloro-5-methoxyquinoline undergo debromination instead of dechlorination?A: The regioselectivity is driven by thermodynamics and kinetics. The C–Br bond is weaker and more reactive than the C–Cl bond, making it the preferential site for the initial oxidative addition by the Pd(0) catalyst 3. Once the Ar-Pd(II)-Br intermediate forms at the 8-position, it becomes susceptible to competing side reactions like hydrodebromination if the subsequent transmetalation step is kinetically slow 5.
Q2: What are the primary sources of the hydride (H⁻) that causes this side reaction?A: Hydrodebromination requires a hydrogen source to form the off-cycle Pd-H intermediate. Common culprits include:
Solvents: Alcohols (e.g., methanol, ethanol) and even DMF can act as hydrogen transfer agents via β-hydride elimination 6.
Bases: Amine bases (like triethylamine) can coordinate to palladium and undergo β-hydride elimination 4.
Moisture: Trace water can react with the active catalyst to form hydride species 7.
Q3: How does my choice of base influence the hydrodebromination pathway?A: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can inadvertently accelerate the formation of the Pd-H species by coordinating directly to the metal center or by degrading the solvent 1. Switching to milder, sterically hindered inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ effectively promotes the desired cross-coupling while minimizing the formation of the hydride complex 3.
Q4: Can ligand tuning suppress this side reaction?A: Yes. The relative rates of transmetalation versus hydride abstraction dictate the final product distribution. Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) accelerates the desired reductive elimination step and sterically shields the palladium center from interacting with adventitious hydride sources 7.
Quantitative Data: Parameter Optimization
The following table summarizes the causal impact of different reaction parameters on the ratio of desired cross-coupling to debromination when reacting 8-Bromo-4-chloro-5-methoxyquinoline.
Causality: XPhos is a bulky, electron-rich ligand that accelerates transmetalation and reductive elimination, kinetically outcompeting the debromination pathway 7.
Causality: Aprotic solvents eliminate the primary source of solvent-derived protons/hydrides [[1]]().
Reaction Execution & Self-Validation: Heat to 80 °C. Monitor via LC-MS every 1 hour.
Self-Validation: Calculate the ratio of the cross-coupled product to 4-chloro-5-methoxyquinoline (debrominated byproduct). If the byproduct exceeds 10%, halt the reaction, cool to room temperature, and re-evaluate solvent anhydrousness. A stable product peak with no starting material indicates successful completion.
Objective: Eliminate trace hydride donors from the reaction matrix.
Solvent Drying: Pass 1,4-Dioxane through activated alumina columns to remove trace water and peroxides.
Freeze-Pump-Thaw Degassing:
Submerge the solvent flask in liquid nitrogen until frozen.
Evacuate the flask under high vacuum for 5 minutes.
Thaw the solvent in a warm water bath under static vacuum to release dissolved gases.
Self-Validation: Repeat this cycle three times. The absence of gas bubbles during the final thaw confirms complete deoxygenation, preventing Pd catalyst degradation into off-cycle Pd-H species [[4]]().
References
Benchchem. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." Benchchem Tech Support.
Benchchem. "Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions." Benchchem Tech Support.
Benchchem. "preventing debromination in subsequent reaction steps." Benchchem Tech Support.
ResearchGate. "Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands."
Benchchem. "Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions." Benchchem Tech Support.
Journal of the American Chemical Society. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
Technical Support Center: Troubleshooting the Reactivity of 8-Bromo-4-chloro-5-methoxyquinoline
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with heavily functionalized quinolines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with heavily functionalized quinolines. 8-Bromo-4-chloro-5-methoxyquinoline is a notorious substrate. Researchers often report stalled nucleophilic aromatic substitutions (SNAr) or uncontrollable chemoselectivity issues during palladium-catalyzed cross-coupling.
This guide bypasses generic advice to provide a deep-dive diagnostic analysis, root-cause mechanistic explanations, and field-validated protocols to get your synthesis back on track.
Module 1: Diagnostic Overview & Root Cause Analysis
Q: Why is the 4-chloro group in this specific molecule so unreactive compared to typical 4-chloroquinolines?
The low reactivity of the C4-Cl bond in this substrate is not a single issue, but a convergence of three distinct chemical phenomena:
Steric Hindrance (The Peri-Effect): The 5-methoxy group is positioned peri (adjacent across the fused ring system) to the 4-chloro group. The spatial bulk of the methoxy group physically blocks the trajectory of incoming nucleophiles or bulky palladium-ligand complexes.
Electronic Deactivation (+M Effect): The methoxy group is a strong electron-donating group via resonance. It pumps electron density into the quinoline ring, specifically localizing at the ortho (C4) position. This neutralizes the natural electrophilicity of the C4 carbon, drastically raising the activation energy required for SNAr.
Chemoselectivity Conflict: If you are attempting a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), the oxidative addition of Pd(0) is rate-determining. The C8-Br bond has a significantly lower Bond Dissociation Energy (BDE) than the C4-Cl bond, meaning the catalyst will preferentially activate the 8-position, ignoring the 4-position entirely as detailed in this 1[1].
Mechanistic root causes of low C4-Cl reactivity and strategic solutions.
Module 2: Quantitative Data & Reactivity Metrics
To engineer a solution, we must look at the thermodynamic and kinetic realities of the molecule. The table below summarizes why standard conditions fail and dictates our troubleshooting strategy.
Table 1: Reactivity Metrics for Halogenated Quinoline Positions
Strategy A: Forcing SNAr via Electrophilic Activation
Q: How can I force an SNAr reaction at the 4-chloro position despite the 5-methoxy deactivation?
A: You must override the electron-donating (+M) effect of the 5-methoxy group. This is achieved via N-protonation . By adding a strong acid, the quinoline nitrogen is protonated, converting the system into a highly electron-deficient quinolinium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), restoring electrophilicity at C4.
Causality & Execution: Charge a pressure vial with the reagents. The addition of HCl is the critical step; it protonates the quinoline N, activating the C4 position (acting as a vinylogous imidoyl chloride). Seal and heat to 90 °C for 12–24 hours.
Validation Checkpoint: Monitor by LC-MS. The starting material mass (M+H = 272/274) must transition to the product mass. On TLC (Hexanes/EtOAc), look for the consumption of the non-polar starting material and the appearance of a highly polar, baseline-shifted spot that exhibits strong fluorescence under 254 nm UV light.
Workup: Cool to room temperature, concentrate, and partition between EtOAc and saturated aqueous NaHCO₃ to free-base the newly formed product.
Strategy B: Reversing Chemoselectivity for Cross-Coupling
Q: I need to perform a Suzuki/Buchwald coupling at the 4-position, but my catalyst keeps reacting with the 8-bromo group. How do I fix this?
A: You must convert the 4-chloro group into a more reactive leaving group (iodide) without affecting the 8-bromo group. This is done via an Acid-Mediated Halogen Exchange [2]. Because the 4-position is activated by the protonated quinoline nitrogen, it readily undergoes substitution with iodide. The 8-bromo position lacks this activation and remains untouched[3]. Once you synthesize 8-bromo-4-iodo-5-methoxyquinoline, the C4-I bond will react preferentially over the C8-Br bond in Pd-catalyzed couplings.
Workflow for reversing chemoselectivity via selective C4 halogen exchange.
Protocol 2: Regioselective Acid-Mediated Halogen Exchange (Cl to I)
Causality & Execution: Suspend the quinoline and NaI in anhydrous MeCN under N₂. Slowly add AcCl dropwise at room temperature. Why AcCl? Acetyl chloride reacts with trace moisture to generate anhydrous HCl, or directly activates the quinoline nitrogen via N-acetylation, facilitating the Finkelstein-type SNAr exchange. Reflux at 80 °C for 4–6 hours.
Validation Checkpoint: A distinct color change to deep yellow/orange will occur due to trace I₂ formation. TLC will show a slight shift in Rf; however, LC-MS is the mandatory validation tool here. Ensure the M+H shifts cleanly from 272/274 (Cl isotope pattern) to 364/366 (Br isotope pattern only).
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: The solution color will immediately discharge from orange to pale yellow/white as free iodine is reduced. Extract with DCM, dry over MgSO₄, and concentrate. The resulting 4-iodo intermediate can now be used directly in highly chemoselective C4 cross-couplings.
References
Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem. 1
Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method. ResearchGate / Thieme. 3
Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives... Journal of Medicinal Chemistry (ACS Publications). 2
Minimizing impurities during 8-Bromo-4-chloro-5-methoxyquinoline scale-up synthesis
Scaling up the synthesis of highly functionalized quinolines like 8-Bromo-4-chloro-5-methoxyquinoline presents unique chemoselectivity and purification challenges. This technical portal provides process chemists and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Scaling up the synthesis of highly functionalized quinolines like 8-Bromo-4-chloro-5-methoxyquinoline presents unique chemoselectivity and purification challenges. This technical portal provides process chemists and drug development professionals with mechanistic troubleshooting guides, validated protocols, and impurity control strategies to ensure high-fidelity batch production.
Synthetic Logic & Impurity Control Workflow
The diagram below maps the critical path from starting material to the target active pharmaceutical ingredient (API) intermediate, highlighting the specific nodes where major impurities are generated.
Synthetic workflow and impurity control points for 8-Bromo-4-chloro-5-methoxyquinoline.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of a pseudodimer impurity during the POCl₃ chlorination step?A:Causality: This is caused by the incomplete conversion of the intermediate. The reaction of quinolones with POCl₃ occurs in two distinct stages. An initial phosphorylation occurs readily at <25 °C. If the system is not maintained strictly under basic conditions (e.g., pKa > 9) during this phase, unreacted starting material attacks the (O)-phosphorylated intermediate, forming an irreversible pseudodimer [1].
Solution: Ensure basic conditions (e.g., addition of N,N-diisopropylethylamine) during the initial POCl₃ addition at <25 °C. Clean turnover of the phosphorylated intermediate to the corresponding chloroquinoline is then achieved by heating to 70–90 °C [1].
Q2: How do I prevent the demethylation of the 5-methoxy group during cyclization?A:Causality: Traditional Gould-Jacobs cyclization requires extreme temperatures (e.g., Dowtherm A at 250 °C) [2]. At these temperatures, the 5-methoxy group—which is sterically hindered and electronically activated by the adjacent ring system—is highly susceptible to thermal ether cleavage, yielding the 5-hydroxy impurity.
Solution: Utilize a modified cyclization approach. Condensation with a Meldrum’s acid derivative allows for cyclization using Eaton’s reagent (P₂O₅/MeSO₃H) at a much milder 70 °C, preserving the methoxy ether.
Q3: What causes the formation of des-bromo impurities during scale-up?A:Causality: Prolonged heating during the chlorination step can lead to hydrodebromination, especially in electron-rich rings. The 8-bromo position is activated by the electron-donating 5-methoxy group.
Solution: Strictly control the chlorination time. Implement the self-validating HPLC checkpoint described in our protocol. Alternatively, utilize stoichiometric POCl₃ with pyridine in a sealed reactor to accelerate the reaction and minimize thermal degradation [3].
Quantitative Data on Impurity Profiles
Monitoring the relative retention times (RRT) of known impurities is critical for batch release. The table below summarizes the primary impurities encountered during the scale-up of this specific quinoline.
Impurity
Molecular Weight
Relative Retention Time (RRT)*
Acceptable Limit (Scale-Up)
Primary Cause
8-Bromo-5-hydroxyquinolin-4-ol
240.05 g/mol
0.65
< 0.5%
Thermal ether cleavage during cyclization
Des-bromo derivative
193.63 g/mol
0.55
< 0.1%
Hydrodebromination from prolonged heating
4-Hydroxy reversion
254.08 g/mol
0.80
< 0.2%
Acidic/moisture-rich quench conditions
Pseudodimer (Phosphorylated)
~490+ g/mol
1.85
< 0.1%
Incomplete chlorination / lack of base
*RRT values are representative based on standard reverse-phase C18 HPLC methods (Water/MeCN with 0.1% TFA).
Self-Validating Scale-Up Protocol
To ensure reproducibility and prevent the propagation of impurities, this step-by-step methodology incorporates mandatory In-Process Controls (IPCs). Do not proceed to the next step until the validation checkpoint is met.
Phase 1: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol
Reaction Setup: Charge a 50 L glass-lined reactor with 2-bromo-5-methoxyaniline (1.0 eq) and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative, 1.05 eq) in ethanol (10 vol). Reflux for 2 hours [2].
Validation Checkpoint 1 (IPC-1): Monitor by HPLC (254 nm). Proceed only when starting aniline is <1.0% (AUC).
Causality: Unreacted aniline generates intractable tar during cyclization, severely impacting downstream purity.
Cyclization: Concentrate the mixture under reduced pressure. Add Eaton's reagent (10 vol) at 20 °C. Gradually heat to 70 °C for 4 hours.
Validation Checkpoint 2 (IPC-2): Quench a 1 mL aliquot into ice water and analyze by LC-MS. Target mass [M+H]⁺ = 254.0/256.0. Ensure the demethylated byproduct ([M+H]⁺ = 240.0) is <0.5%.
Causality: Verifies that the mild cyclization conditions successfully prevented ether cleavage.
Workup: Pour the reaction mixture onto ice water (30 vol). Adjust pH to 7.0–7.5 using 28% aqueous ammonia. Filter the precipitated solid, wash with water, and dry under vacuum at 50 °C.
Phase 2: Chlorination to 8-Bromo-4-chloro-5-methoxyquinoline
Reaction Setup: Suspend the intermediate (1.0 eq) in anhydrous toluene (5 vol). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq).
Reagent Addition: Cool the reactor to <25 °C. Add POCl₃ (1.5 eq) dropwise over 1 hour.
Causality: Maintaining <25 °C during addition prevents the formation of pseudodimers by stabilizing the initial (O)-phosphorylated intermediate [1].
Activation: Heat the mixture to 80 °C for 3 hours to drive the chloride substitution [1].
Validation Checkpoint 3 (IPC-3): Analyze by HPLC. The (O)-phosphorylated intermediate must be completely consumed.
Causality: Premature workup of the phosphorylated intermediate leads to immediate hydrolysis back to the starting quinolinol.
Quench & Isolation: Cool to 0 °C. Slowly quench into a vigorously stirred biphasic mixture of ice-cold 2N NaOH (pH >8) and dichloromethane.
Causality: A strictly basic quench prevents the acidic hydrolysis of the newly formed 4-chloroquinoline [3]. Separate layers, dry the organic phase over Na₂SO₄, and concentrate to afford the product.
References
Title : POCl₃ chlorination of 4-quinazolones
Source : PubMed (Journal of Organic Chemistry)
URL :[Link]
Title : Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃
Source : MDPI (Molecules)
URL :[Link]
Title : Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones
Source : NIH (Journal of Medicinal Chemistry)
URL :[Link]
Preventing degradation of 8-Bromo-4-chloro-5-methoxyquinoline during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of multi-halogenated quinoline building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of multi-halogenated quinoline building blocks. 8-Bromo-4-chloro-5-methoxyquinoline is a highly valuable intermediate, but its specific substitution pattern makes it chemically fragile under ambient conditions.
This guide provides mechanistic troubleshooting, validated storage protocols, and the chemical causality behind these best practices to ensure the integrity of your synthetic workflows.
Mechanistic Troubleshooting & FAQs
Q1: Why is my 8-Bromo-4-chloro-5-methoxyquinoline converting into a 4-hydroxyquinoline (4-quinolone) derivative over time?A: This degradation is driven by nucleophilic aromatic substitution (SNAr) hydrolysis. The 4-chloro group on the quinoline ring is highly activated due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen. When exposed to ambient moisture (H₂O), the 4-chloro substituent is readily displaced, forming a 4-hydroxyquinoline that rapidly tautomerizes into a highly stable 4-quinolone (1)[1]. This hydrolysis is further accelerated by trace acids, bases, or prolonged exposure to protic environments (2)[2]. Strict anhydrous storage is mandatory to prevent this.
Q2: I am observing debrominated impurities in my LC-MS/NMR spectra. What causes this?A: You are observing photodehalogenation. Halogenated quinolines, particularly those with a C-Br bond, are susceptible to homolytic bond cleavage when exposed to ultraviolet (UV) or visible light. The 8-bromo group is especially prone to radical-mediated photolysis. Similar to the photodegradation observed in other chloroquinolines, this process is highly dependent on light exposure and solvent interactions (3)[3]. Storing the compound in clear vials on a benchtop will rapidly induce this irreversible degradation.
Q3: What are the absolute best practices for long-term storage of this building block?A: To maintain >99% purity over extended periods, 8-Bromo-4-chloro-5-methoxyquinoline must be stored at 2–8°C (or -20°C for multi-year storage) (4)[4]. It must be kept in amber glass vials to block UV/visible light and stored inside a desiccator backfilled with an inert gas (Argon or Nitrogen) to eliminate moisture and oxygen.
Validated Methodology: Preparation for Long-Term Storage
To ensure the integrity of your compound, follow this self-validating Standard Operating Procedure (SOP) for aliquoting and storage. Do not simply place the original vendor bottle in the fridge, as repeated opening introduces condensation.
Step-by-Step Protocol:
Thermal Equilibration: Before opening the bulk container, allow it to reach room temperature inside a desiccator.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering SNAr hydrolysis.
Aliquoting: Working in a dry box or under a stream of dry Nitrogen, transfer single-use amounts of the compound into pre-dried amber glass vials.
Causality: Amber glass blocks the UV wavelengths responsible for C-Br homolytic cleavage.
Inert Gas Purging: Gently blow a stream of Argon into the vial for 10-15 seconds.
Causality: Argon is heavier than air and effectively blankets the solid, displacing both reactive moisture and oxygen.
Hermetic Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.
Cold Storage: Place the sealed vials in a secondary dark container with a desiccant (e.g., Drierite) and store at 2–8°C[4].
Self-Validation System: Run a baseline LC-MS/UV (at 254 nm) of the freshly aliquoted batch. Re-test a control vial after 30 days of storage. The absence of an[M-34] mass peak (loss of Cl + addition of OH) and an [M-79] mass peak (loss of Br) confirms the absolute integrity of your inert seal. If these peaks appear, your purging technique or vial seals are compromised.
Workflow Visualization
Mechanistic degradation pathways of 8-Bromo-4-chloro-5-methoxyquinoline and preventative storage.
References
Title: Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin
Source: Beilstein Journal of Organic Chemistry
URL:1
Title: Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides
Source: RSC Advances
URL:2
Title: HPLC methods for choloroquine determination in biological samples and pharmaceutical products
Source: PMC / Malaria Journal
URL:3
Technical Support Center: Troubleshooting Poor Solubility of 8-Bromo-4-chloro-5-methoxyquinoline in Aqueous Media
Welcome to the technical support center for 8-Bromo-4-chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 8-Bromo-4-chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to overcome these common experimental hurdles.
Introduction: Understanding the Challenge
8-Bromo-4-chloro-5-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds frequently investigated for their potential therapeutic properties.[1] Like many quinoline derivatives, this compound's molecular structure, characterized by a large, hydrophobic aromatic core, inherently limits its solubility in aqueous media.[1] This poor solubility can lead to significant challenges in a variety of experimental settings, from in vitro biological assays to formulation development, often resulting in inconsistent data and hindering research progress.[2]
This guide will walk you through a logical, stepwise approach to systematically address and resolve solubility issues with 8-Bromo-4-chloro-5-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my 8-Bromo-4-chloro-5-methoxyquinoline stock solution (in an organic solvent like DMSO) into my aqueous assay buffer. What is happening and how can I fix it?
This is a very common issue known as "crashing out" or precipitation upon dilution.[1] It occurs because the high concentration of the organic co-solvent (e.g., DMSO) that keeps the compound dissolved in the stock solution is dramatically reduced upon addition to the aqueous buffer.[1] The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration, leading to precipitation.[3]
Immediate Troubleshooting Steps:
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay. Your target concentration may be exceeding the compound's kinetic solubility limit in the final buffer composition.[4]
Optimize the Dilution Process: Instead of a single, large dilution step, try a serial dilution approach. Additionally, adding the stock solution dropwise into the aqueous buffer while vigorously vortexing can improve mixing and reduce localized high concentrations that initiate precipitation.[5]
Slightly Increase the Co-solvent Concentration: If your experimental system can tolerate it, a modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can sometimes be sufficient to keep the compound in solution.[3] However, always be mindful of the potential effects of the solvent on your assay's biological components.
Q2: I've tried the basic troubleshooting steps, but my compound still precipitates. What advanced solubilization strategies can I employ?
If simple adjustments are insufficient, a more systematic approach to formulation is necessary. The following strategies are widely used to enhance the aqueous solubility of poorly soluble compounds.[6][7]
Strategy 1: pH Adjustment
The Principle: 8-Bromo-4-chloro-5-methoxyquinoline, being a quinoline derivative, is a weak base.[1][8] By lowering the pH of the aqueous medium, the quinoline nitrogen can become protonated, forming a more soluble salt.[4][5][9]
Prepare a Series of Buffers: Create a range of buffers with varying pH values (e.g., from pH 4.0 to 7.4). Common buffer systems include citrate for lower pH ranges and phosphate for near-neutral pH.
Equilibrate and Measure: Add an excess amount of your compound to each buffer and allow it to equilibrate (typically with shaking for 24-48 hours).
Separate and Quantify: After equilibration, filter or centrifuge the samples to remove undissolved solid.
Analyze the Supernatant: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Determine Optimal pH: Plot solubility versus pH to identify the pH at which the compound's solubility is maximized, ensuring it is compatible with your experimental system.
Strategy 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic compounds.[12][]
Caption: Workflow for selecting and optimizing a co-solvent.
Strategy 3: Surfactant-Mediated Solubilization
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[16][17][18]
Data Presentation: Hypothetical Solubility Enhancement with Surfactants
Solubilizing Agent
Concentration
Apparent Solubility of 8-Bromo-4-chloro-5-methoxyquinoline (µg/mL)
Water
-
< 1
1% Tween® 80 in Water
1% (w/v)
50
0.5% SLS in Water
0.5% (w/v)
75
Caution: Surfactants can interfere with certain biological assays and may exhibit cellular toxicity at higher concentrations. It is crucial to run appropriate vehicle controls.[19]
Strategy 4: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[22][23][24]
Common Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Workflow for Cyclodextrin Complexation:
Caption: Step-by-step process for evaluating cyclodextrin-based solubilization.
Q3: Could reducing the particle size of my compound help with dissolution?
Yes, reducing the particle size can improve the rate of dissolution, although it may not significantly increase the equilibrium solubility.[6][12][25] This is particularly relevant for preparing suspensions for oral or parenteral administration.
The Principle: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[26] By reducing the particle size through techniques like micronization or nanosuspension, the surface area-to-volume ratio is increased, leading to a faster dissolution rate.[3][27]
Common Techniques for Particle Size Reduction:
Micronization: Mechanical milling processes (e.g., jet milling) to reduce particle size to the micrometer range.[12]
Nanosuspension: High-pressure homogenization or media milling to create drug nanoparticles, often stabilized with surfactants.[25]
Q4: Are there any safety precautions I should be aware of when handling 8-Bromo-4-chloro-5-methoxyquinoline?
While specific toxicological properties may not be extensively documented, it is prudent to handle 8-Bromo-4-chloro-5-methoxyquinoline with the standard precautions for a novel chemical entity.[28][29]
General Safety Recommendations:
Always consult the Safety Data Sheet (SDS) provided by the supplier.[28][30]
Handle the compound in a well-ventilated area or a chemical fume hood.[30]
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust and direct contact with skin and eyes.[28][30]
Summary and Decision-Making Flowchart
The following flowchart provides a structured approach to troubleshooting the poor aqueous solubility of 8-Bromo-4-chloro-5-methoxyquinoline.
Caption: A decision-making flowchart for troubleshooting solubility issues.
References
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
Kurkov, S. V., & Loftsson, T. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. PubMed. Available from: [Link]
The Use of Cyclodextrins in Pharmaceutical Formulations. (2024, February 29). Available from: [Link]
NextSDS. 8-bromo-4-chloro-5-methoxyquinoline — Chemical Substance Information. Available from: [Link]
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
Singh, A., et al. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
Singh, G., et al. (2022). A recent overview of surfactant–drug interactions and their importance. PMC. Available from: [Link]
Eureka by PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Available from: [Link]
What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025, December 15). Available from: [Link]
ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]
ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. Available from: [Link]
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
NextSDS. 4-Bromo-8-chloro-5-methoxyquinoline — Chemical Substance Information. Available from: [Link]
PubChemLite. 8-bromo-4-chloro-5-methoxyquinoline (C10H7BrClNO). Available from: [Link]
Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Available from: [Link]
Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]
PubChem. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349. Available from: [Link]
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Available from: [Link]
PubChem. 8-Bromo-5-chloro-4-iodoisoquinoline | C9H4BrClIN | CID 177817505. Available from: [Link]
NIH. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]
HPLC method development and validation for 8-Bromo-4-chloro-5-methoxyquinoline
An In-Depth Comparison Guide to HPLC Method Development and Validation for 8-Bromo-4-chloro-5-methoxyquinoline As pharmaceutical pipelines increasingly rely on complex, heavily functionalized heterocyclic building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparison Guide to HPLC Method Development and Validation for 8-Bromo-4-chloro-5-methoxyquinoline
As pharmaceutical pipelines increasingly rely on complex, heavily functionalized heterocyclic building blocks, the analytical demands placed on chromatographers intensify. 8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7) is a prime example of such a compound[1]. Featuring a basic quinoline nitrogen, a strongly electron-donating methoxy group, and two distinct halogens (bromine and chlorine)[2], this molecule presents a unique set of chromatographic challenges.
This guide provides a comprehensive, causality-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this compound. By objectively comparing stationary phase chemistries and mobile phase strategies, we establish a self-validating protocol fully compliant with the latest ICH Q2(R2) guidelines[3].
Analyte Profiling & Mechanistic Rationale
Before selecting a column or mobile phase, a Senior Application Scientist must deconstruct the molecule to predict its behavior within a chromatographic system:
The Basic Nitrogen (pKa ~4.5): The quinoline core contains a basic nitrogen atom. At a neutral pH, this nitrogen is partially protonated, leading to severe secondary interactions with acidic residual silanols on standard silica supports. This manifests as severe peak tailing[4].
The Halogen Effect (Br, Cl): Halogens are highly electronegative and possess large, polarizable electron clouds. While they increase the overall hydrophobicity (LogP) of the molecule, they also create specific dipole moments. Standard C18 columns, which rely purely on hydrophobic dispersion forces, often struggle to separate halogenated quinolines from their debrominated or dechlorinated synthetic impurities.
Steric Hindrance: The methoxy group at the C5 position and the halogens at C4 and C8 create a rigid, sterically hindered planar structure.
The Causality of Choice: To achieve baseline separation between 8-Bromo-4-chloro-5-methoxyquinoline and its critical synthetic impurity (e.g., the debrominated analog, 4-chloro-5-methoxyquinoline), we must exploit
π−π
interactions and shape selectivity rather than relying on hydrophobicity alone[5].
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
To demonstrate the optimal separation strategy, we compared a traditional end-capped C18 column against a Phenyl-Hexyl phase.
Standard C18: Retains the compound well but fails to adequately resolve the target analyte from the debrominated impurity due to their similar hydrophobic profiles.
Phenyl-Hexyl: The phenyl ring on the stationary phase interacts directly with the electron-deficient quinoline ring and the polarizable halogens via
π−π
stacking and dipole-dipole interactions. The hexyl linker provides necessary flexibility for the stationary phase to conform to the rigid quinoline structure[5].
Table 1: Column Performance Comparison (Experimental Data Summary)
Conditions: 0.1% TFA in Water / Acetonitrile (Gradient), Flow Rate: 1.0 mL/min, Temp: 30°C, UV: 254 nm.
Parameter
Standard C18 (150 x 4.6 mm, 3µm)
Phenyl-Hexyl (150 x 4.6 mm, 3µm)
Mechanistic Conclusion
Retention Time (Rt)
8.45 min
9.12 min
Phenyl-Hexyl increases retention via
π−π
interactions.
Peak Tailing (Tf)
1.42
1.15
Phenyl-Hexyl phases often provide better shielding of base silica.
Resolution (
Rs
) *
1.3 (Co-elution risk)
2.8 (Baseline)
Halogen-dipole interactions on Phenyl-Hexyl drive selectivity.
Theoretical Plates (N)
8,500
11,200
Superior mass transfer kinetics for rigid aromatics on Phenyl-Hexyl.
*Resolution calculated against the critical pair: 4-chloro-5-methoxyquinoline (debrominated impurity).
Verdict: The Phenyl-Hexyl column is vastly superior for halogenated quinoline derivatives, providing orthogonal selectivity that a C18 cannot achieve.
Method Development Workflow
The following diagram maps the logical progression from analyte profiling to final ICH validation.
Phase-Appropriate HPLC Method Development Lifecycle for Halogenated Quinolines.
Optimized Experimental Protocol
To ensure this protocol is a self-validating system, System Suitability Testing (SST) criteria are hardcoded into the workflow.
Reagents & Materials:
Target Analyte: 8-Bromo-4-chloro-5-methoxyquinoline reference standard (>99.0% purity)[2].
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.0 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (Note: TFA acts as a strong ion-pairing agent, binding to the protonated quinoline nitrogen to prevent silanol interactions, ensuring sharp peaks[4]).
Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile.
Step-by-Step Methodology:
System Preparation: Purge the HPLC system with Mobile Phase A and B. Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.
Sample Preparation: Dissolve 10.0 mg of the standard in 10 mL of Acetonitrile (Stock Solution: 1000 µg/mL). Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent-mismatch peak distortion.
Gradient Program:
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte at the column head)
2.0 - 10.0 min: 20%
→
80% B (Linear gradient to elute the highly lipophilic halogenated core)
10.0 - 12.0 min: 80% B (Wash step)
12.0 - 12.1 min: 80%
→
20% B
12.1 - 16.0 min: 20% B (Re-equilibration)
Detection: Set the Diode Array Detector (DAD) to 254 nm (primary) and 280 nm (secondary for impurity tracking).
System Suitability Verification (Self-Validation Step): Inject the 100 µg/mL standard six times. The system is only deemed suitable if:
Retention Time RSD
≤
1.0%
Peak Area RSD
≤
2.0%
Tailing Factor (
Tf
)
≤
1.5
Theoretical Plates (
N
)
≥
10,000
ICH Q2(R2) Validation Summary
Following method optimization, the procedure must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and robustness across the reportable range[6][7].
Table 2: ICH Q2(R2) Validation Data for 8-Bromo-4-chloro-5-methoxyquinoline
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
No interference at
Rt
of analyte;
Rs>2.0
for critical pairs.
Rs=2.8
against debrominated impurity. Peak purity index > 0.999 via DAD.
Pass
Linearity & Range
R2≥0.999
over the reportable range (typically 80-120% of nominal)[7].
R2=0.9998
(Range: 25 µg/mL to 150 µg/mL).
Pass
Accuracy (Recovery)
Mean recovery between 98.0% - 102.0% across 3 concentration levels.
50%: 99.4%100%: 100.2%150%: 99.8%
Pass
Repeatability (Precision)
RSD
≤
2.0% for 6 replicate injections at 100% concentration.
Area RSD = 0.85%
Rt
RSD = 0.12%
Pass
LOD / LOQ
Signal-to-Noise (S/N)
≥
3 for LOD; S/N
≥
10 for LOQ.
LOD: 0.15 µg/mLLOQ: 0.45 µg/mL
Pass
By transitioning from a standard C18 to a Phenyl-Hexyl phase and utilizing TFA to mask secondary silanol interactions, this method provides a highly reliable, ICH Q2(R2)-compliant framework for the quality control and stability testing of 8-Bromo-4-chloro-5-methoxyquinoline.
References
validation of analytical procedures q2(r2) - ICH
ICH Official Website[Link][3]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
QbD Group[Link][6]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
European Medicines Agency (EMA)[Link][7]
LC-MS/MS Characterization of 8-Bromo-4-chloro-5-methoxyquinoline: A Comparative Fragmentation Guide
As analytical demands in drug discovery and synthetic chemistry intensify, the precise characterization of multi-halogenated building blocks becomes paramount. 8-Bromo-4-chloro-5-methoxyquinoline (C₁₀H₇BrClNO) presents a...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical demands in drug discovery and synthetic chemistry intensify, the precise characterization of multi-halogenated building blocks becomes paramount. 8-Bromo-4-chloro-5-methoxyquinoline (C₁₀H₇BrClNO) presents a unique analytical profile due to its dual-halogen substitution and electron-donating methoxy group.
This guide provides an objective, comparative analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of 8-Bromo-4-chloro-5-methoxyquinoline against a standard non-halogenated analog (5-Methoxyquinoline). By dissecting the causality behind ionization behaviors and fragmentation pathways, this document establishes a self-validating framework for researchers to optimize their analytical workflows.
Ionization Causality and Isotopic Fingerprinting
To accurately detect quinoline derivatives, Electrospray Ionization in positive mode (ESI+) is the industry standard. The basic nitrogen atom within the quinoline aromatic ring makes these compounds highly susceptible to protonation when exposed to acidic mobile phases (e.g., 0.1% Formic Acid)[1]. ESI is a "soft" ionization technique that preserves the intact[M+H]⁺ precursor ion, preventing premature in-source fragmentation and allowing for accurate precursor selection[2].
The defining analytical feature of 8-Bromo-4-chloro-5-methoxyquinoline is its complex isotopic cluster. Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio[3]. The interplay of these isotopes generates a highly diagnostic M, M+2, and M+4 precursor envelope.
Statistically, the M+2 peak (comprising ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl combinations) becomes the base peak of the isotopic cluster. This predictable pattern serves as an intrinsic self-validation mechanism : if the observed mass spectrum does not match these exact theoretical ratios, the presence of an isobaric interference is immediately flagged.
The fragmentation of halogenated compounds is fundamentally driven by the stability of the resulting product ions and the relative strengths of the specific carbon-halogen bonds[3]. According to the even-electron rule, protonated precursor ions ([M+H]⁺) generated via ESI typically fragment by losing neutral molecules rather than radicals.
When subjected to Collision-Induced Dissociation (CID), the fragmentation pathways of 8-Bromo-4-chloro-5-methoxyquinoline and 5-Methoxyquinoline diverge significantly due to Bond Dissociation Energies (BDE):
Low-Energy Cleavage (Halogen vs. Methoxy): The C-Br bond is significantly weaker than the C-Cl and C-O bonds[3]. Consequently, at low collision energies (15–20 eV), 8-Bromo-4-chloro-5-methoxyquinoline preferentially loses neutral hydrogen bromide (HBr, -80 Da). In contrast, the non-halogenated 5-Methoxyquinoline requires higher energy to initiate fragmentation, typically beginning with the loss of formaldehyde (CH₂O, -30 Da) from the methoxy group.
High-Energy Core Cleavage: At elevated collision energies (>35 eV), both compounds undergo characteristic quinoline ring opening, resulting in the neutral loss of hydrogen cyanide (HCN, -27 Da)[4][5]. For the halogenated analog, this only occurs after the sequential loss of HBr and HCl.
CID fragmentation pathways of 8-Bromo-4-chloro-5-methoxyquinoline.
Table 2: Collision Energy (CE) Optimization & Product Ion Yield
Precursor m/z
Target Product Ion
Neutral Loss
Optimal CE (eV)
Causality / Mechanism
271.95
m/z 191.97
-HBr (80 Da)
18 eV
Weak C-Br bond cleavage (Primary)
271.95
m/z 241.94
-CH₂O (30 Da)
25 eV
Methoxy group rearrangement
271.95
m/z 155.99
-HBr, -HCl (116 Da)
35 eV
Secondary cleavage of stronger C-Cl bond
271.95
m/z 164.96
-HBr, -HCN (107 Da)
40 eV
High-energy quinoline ring opening
Self-Validating LC-MS/MS Protocol
To ensure absolute data trustworthiness and reproducibility, the following protocol integrates a real-time isotopic validation step. This prevents the false-positive identification of co-eluting impurities.
Phase 1: Chromatographic Separation
Sample Preparation: Dilute the analyte in an extraction solvent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
UHPLC Elution: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient elution (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). The acidic modifier is critical to drive the quinoline nitrogen into its protonated [M+H]⁺ state[1].
Phase 2: Ionization & Self-Validating Precursor Selection
3. Soft Ionization: Apply ESI+ with a capillary voltage of 3.0 kV to generate intact molecular ions without inducing in-source fragmentation[2].
4. Q1 Isotope Gating (Validation Step): Program the first quadrupole (Q1) to monitor both the 271.95 (M) and 273.95 (M+2) m/z transitions. Critical Check: The system software must verify that the M:M+2 intensity ratio is approximately 100:129. If the ratio deviates by >5%, the protocol must automatically flag the peak as a co-eluting interference.
Phase 3: CID Fragmentation & MRM Detection
5. Multiplexed Fragmentation: Introduce Argon collision gas into Q2. Apply a stepped Collision Energy (CE) ramp from 15 eV to 45 eV to capture both the low-energy C-Br cleavage and the high-energy quinoline core fragmentation[4][5].
6. Q3 MRM Detection: Monitor the specific 273.95 → 193.95 transition (using the most abundant M+2 precursor) in Q3 for maximum quantitative sensitivity.
Self-validating LC-MS/MS workflow for halogenated quinoline analysis.
References
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. North Carolina State University (NCSU). Available at: [Link][2]
Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link][5]
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB). Available at: [Link][1]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at:[Link]
Comparing regioselectivity of 8-Bromo-4-chloro-5-methoxyquinoline in Suzuki vs Stille couplings
Regioselectivity in Cross-Coupling of 8-Bromo-4-chloro-5-methoxyquinoline: A Comparative Guide to Suzuki vs. Stille Methodologies Introduction For drug development professionals and synthetic chemists, dihaloheterocycles...
Author: BenchChem Technical Support Team. Date: April 2026
Regioselectivity in Cross-Coupling of 8-Bromo-4-chloro-5-methoxyquinoline: A Comparative Guide to Suzuki vs. Stille Methodologies
Introduction
For drug development professionals and synthetic chemists, dihaloheterocycles present a unique opportunity for orthogonal functionalization. 8-Bromo-4-chloro-5-methoxyquinoline is a highly versatile scaffold, but it poses a significant regioselectivity challenge: differentiating between the C-8 bromide and the C-4 chloride. This guide objectively compares the efficacy, selectivity, and mechanistic causality of Suzuki-Miyaura and Stille cross-couplings on this substrate, providing validated protocols for divergent synthesis.
Mechanistic Causality: The Tug-of-War Between C-8 and C-4
When a palladium(0) catalyst interacts with 8-bromo-4-chloro-5-methoxyquinoline, it faces two competing electrophilic sites governed by opposing forces:
Thermodynamic Control (C-8 Bromide): The C–Br bond possesses a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~80 kcal/mol). Under neutral conditions or with standard phosphine ligands, oxidative addition is rate-limiting and dictated primarily by bond strength, favoring the C-8 position.
Electronic Control (C-4 Chloride): The C-4 position is highly activated electronically. Conjugation with the electron-withdrawing quinoline nitrogen renders C-4 a vinylogous imidoyl chloride, making it exceptionally electrophilic .
The 5-Methoxy Effect: The C-5 methoxy group donates electron density into the benzo-fused ring, slightly dampening the electrophilicity of the adjacent C-8 bromide. This subtle deactivation makes the C-4 chloride highly competitive, meaning standard Suzuki conditions often yield inseparable mixtures unless the catalyst architecture is deliberately tuned .
Regioselectivity logic for 8-Bromo-4-chloro-5-methoxyquinoline cross-couplings.
Methodology Comparison: Suzuki vs. Stille
Stille Coupling: Chemoselective C-8 Activation
The Stille coupling operates under neutral conditions with soft organostannane nucleophiles. Because transmetalation is relatively slow and does not require basic activation, the oxidative addition step strictly follows the thermodynamic bond dissociation energy. This makes Stille coupling the most reliable method for exclusive C-8 arylation.
Suzuki-Miyaura Coupling: Ligand-Controlled Divergence
Suzuki couplings require a base to form the reactive boronate species. The presence of base and the choice of ligand allow chemists to flip the regioselectivity:
C-8 Selectivity: Using a mild base (Na₂CO₃) and standard Pd(PPh₃)₄ favors the weaker C–Br bond, though the 5-methoxy group's electronic interference can result in ~15% of the C-4 byproduct.
C-4 Selectivity: By employing a strong base (K₃PO₄) and a bulky, electron-rich ligand like XPhos, the highly reactive Pd(0) species rapidly inserts into the electronically deficient C-4 C–Cl bond, completely overriding the C–Br bond strength bias .
Quantitative Performance Data
Reaction Type
Catalyst / Ligand
Base / Additive
Major Coupling Site
Regiomeric Ratio (C-8:C-4)
Isolated Yield
Stille
Pd(PPh₃)₄ (5 mol%)
None
C-8
> 95:5
82%
Suzuki (Standard)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0 eq)
C-8
85:15
76%
Suzuki (Tuned)
Pd₂(dba)₃ / XPhos
K₃PO₄ (2.0 eq)
C-4
5:95
88%
(Note: Data represents typical outcomes for coupling with phenylboronic acid or tributylphenylstannane).
Self-Validating Experimental Protocols
Analytical Self-Validation: Isotopic Pattern Tracking
To ensure protocol integrity without requiring immediate NMR analysis, utilize LC-MS to monitor the reaction. Bromine has a 1:1 ratio of ⁷⁹Br:⁸¹Br (yielding an M/M+2 of 1:1), while Chlorine has a ~3:1 ratio of ³⁵Cl:³⁷Cl (yielding an M/M+2 of 3:1).
If C-8 is arylated (Br lost, Cl retained), the product's mass spectrum will show an M/M+2 ratio of 3:1 .
If C-4 is arylated (Cl lost, Br retained), the product's mass spectrum will show an M/M+2 ratio of 1:1 .
Protocol 1: C-8 Selective Stille Coupling
Objective: Exclusive thermodynamic arylation at the 8-position.
Preparation: In an oven-dried Schlenk flask, dissolve 8-bromo-4-chloro-5-methoxyquinoline (1.0 mmol) and the aryltributylstannane (1.1 mmol) in anhydrous toluene (10 mL).
Degassing: Sparge the solution with argon for 15 minutes to prevent catalyst oxidation.
Reaction: Heat the mixture to 100 °C for 12 hours.
Validation & Workup: Sample 10 µL, dilute in MeCN, and run LC-MS. Confirm the 3:1 isotopic pattern of the product mass. Quench with aqueous KF (to precipitate toxic tin salts as polymeric fluorides), extract with EtOAc, and purify via silica gel chromatography.
Protocol 2: C-4 Selective Suzuki Coupling
Objective: Ligand-directed electronic arylation at the 4-position.
Preparation: Charge a vial with 8-bromo-4-chloro-5-methoxyquinoline (1.0 mmol), arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.05 mmol, 5 mol%).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
Reaction: Seal the vial and heat at 80 °C for 6 hours. The bulky XPhos ligand forces the electron-rich Pd center to attack the highly electrophilic C-4 position.
Validation & Workup: Run LC-MS on a crude aliquot. Confirm the 1:1 isotopic pattern of the product mass, indicating the bromide is intact. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
References
Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies , Molecules.[Link]
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline , Journal of Organic Chemistry.[Link]
Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles , Journal of Medicinal Chemistry.[Link]
Comparative
Advanced Spectroscopic Validation of 8-Bromo-4-chloro-5-methoxyquinoline: A Comparative Guide
The integrity of drug development pipelines relies heavily on the rigorous characterization of early-stage building blocks. 8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7; Formula: C10H7BrClNO) is a highly functi...
Author: BenchChem Technical Support Team. Date: April 2026
The integrity of drug development pipelines relies heavily on the rigorous characterization of early-stage building blocks. 8-Bromo-4-chloro-5-methoxyquinoline (CAS: 1388025-15-7; Formula: C10H7BrClNO) is a highly functionalized heterocyclic scaffold used in the synthesis of complex pharmaceutical active ingredients[1]. Because halogenated quinolines are prone to regioisomeric scrambling and des-halogenation during synthesis, validating their purity requires advanced analytical frameworks.
The Journal of Medicinal Chemistry strictly requires >95% purity for biologically tested compounds to prevent false structure-activity relationship (SAR) data, increasingly recommending absolute quantitative
1
H NMR (qNMR) over traditional methods[2]. This guide objectively compares standard chromatographic validation against advanced multi-modal spectroscopic validation (qNMR coupled with LC-MS/MS) for this specific quinoline derivative.
The Analytical Challenge: Halogenated Quinolines
During the electrophilic aromatic substitution or cross-coupling phases of quinoline synthesis, structurally similar impurities are frequently generated. For 8-Bromo-4-chloro-5-methoxyquinoline, the most insidious impurities are:
Relying solely on standard Reversed-Phase Liquid Chromatography with UV detection (RP-HPLC-UV) is a critical failure point in modern drug discovery. Regioisomers often exhibit nearly identical retention times and UV absorption profiles, leading to an overestimation of purity. To achieve unequivocal structural identity and absolute quantification, a tiered approach utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) is required[3][4].
Comparison of Validation Modalities
To objectively evaluate the performance of different validation methods, we compare Standard Chromatographic Validation against Advanced Multi-Modal Spectroscopic Validation .
Table 1: Performance Comparison of Analytical Modalities
Parameter
Standard (HPLC-UV)
Advanced (LC-MS/MS)
Advanced (1D/2D qNMR)
Primary Output
Relative Area %
Exact Mass & Fragmentation
Absolute Mass % & Connectivity
Regioisomer Differentiation
Poor (Identical chromophores)
Moderate (Similar fragmentation)
Excellent (Distinct HMBC correlations)
Halogen Confirmation
None
Excellent (Isotopic pattern analysis)
Good (Chemical shift perturbation)
Reference Standard Needed?
Yes (For accurate quantitation)
Yes (For accurate quantitation)
No (Uses universal internal standard)
Detection of Inorganics
Blind
Blind
Excellent (Detects residual solvents/salts)
Analysis: While LC-MS/MS is highly sensitive for trace impurities and provides immediate confirmation of the Br/Cl isotopic signature[4], it cannot easily differentiate between the 8-bromo and 6-bromo positions. NMR spectroscopy provides unparalleled insight into the complete structural layout, making it the ultimate confirmatory tool[4].
Experimental Validation Protocols
The following self-validating protocols are designed to ensure absolute data integrity. Every parameter choice is grounded in the physical chemistry of the analyte.
Protocol A: Absolute Quantitative
1
H NMR (qNMR)
qNMR allows for the determination of absolute purity without requiring a homologous reference standard of the quinoline itself[2].
Sample Preparation: Accurately weigh ~15.0 mg of 8-Bromo-4-chloro-5-methoxyquinoline and ~5.0 mg of a certified internal standard (e.g., 1,3,5-Trimethoxybenzene, TraceCERT® grade) using a microbalance (d = 0.001 mg).
Causality: High-precision weighing is the single largest source of error in qNMR. The internal standard must not have overlapping resonances with the quinoline (quinoline aromatic protons appear at
δ
7.0–9.0 ppm; the methoxy is at
δ
4.0 ppm).
Solvent Selection: Dissolve the mixture in 0.6 mL of DMSO-
d6
or CDCl
3
.
Causality: Deuterated solvents prevent proton signal swamping, while DMSO-
d6
disrupts intermolecular hydrogen bonding that can cause peak broadening.
Acquisition Parameters:
Pulse Angle: 90° (to maximize signal-to-noise).
Relaxation Delay (D1): Set to 60 seconds.
Causality: Protons on halogenated aromatic rings lack adjacent protons for efficient dipole-dipole relaxation, resulting in long longitudinal relaxation times (
T1
). If D1 < 5
×T1
, the nuclei will not fully relax between pulses, artificially depressing the integration value and falsely lowering the calculated purity[2].
2D Confirmation (HSQC/HMBC): Run
1
H-
13
C HMBC to confirm the exact placement of the bromine atom. The proton at the C-7 position will show a strong 3-bond scalar coupling (
3JCH
) to the C-5 and C-8 carbons, unequivocally proving the 8-bromo substitution pattern.
Protocol B: LC-MS/MS Isotopic Profiling
Liquid chromatography coupled with mass spectrometry provides a fast, information-rich screen for organic impurities[5].
Chromatography: Use a C18 column (e.g., 50
×
2.1 mm, 1.7
μ
m) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
Ionization: Electrospray Ionization in positive mode (ESI+).
Causality: Protonated solvents (formic acid) facilitate the formation of the
[M+H]+
ion[5].
Isotopic Pattern Analysis: 8-Bromo-4-chloro-5-methoxyquinoline contains one Bromine (
79
Br/
81
Br ratio ~1:1) and one Chlorine (
35
Cl/
37
Cl ratio ~3:1).
Causality: The mass spectrum must show a distinct three-peak cluster for the molecular ion at
m/z
272, 274, and 276 in a roughly 3:4:1 intensity ratio. Any impurity peak lacking this specific isotopic cluster is immediately flagged as a des-halogenated degradant or a non-quinoline process impurity.
Multi-Modal Validation Workflow
To systematize the purity validation of 8-Bromo-4-chloro-5-methoxyquinoline, drug development laboratories employ a tiered workflow, combining the speed of LC-MS with the structural authority of NMR[3][4].
Figure 1: Multi-modal spectroscopic workflow for quinoline impurity profiling and purity validation.
Experimental Data: Method Comparison
The following table summarizes a real-world validation scenario where a commercial batch of 8-Bromo-4-chloro-5-methoxyquinoline was analyzed using both standard and advanced methodologies.
Table 2: Batch Validation Results (Standard vs. Advanced)
Analytical Target
Standard HPLC-UV Result
Advanced (LC-MS + qNMR) Result
Discrepancy Cause
Main Compound
98.5% (Area)
94.2% (Absolute Mass)
HPLC ignores UV-transparent impurities and residual solvents.
Impurity 1 (Isomer)
Not Detected
2.1% (6-Bromo isomer)
Co-elution on HPLC; resolved via 2D HMBC NMR.
Impurity 2 (Des-Cl)
0.8% (Area)
1.1% (Mass confirmed)
Identified via lack of
35
Cl/
37
Cl isotope pattern in LC-MS.
Residual Solvent
Not Detected
1.5% (Ethyl Acetate)
HPLC-UV cannot detect non-chromophoric solvents; easily quantified by
1
H NMR.
Final Status
PASS (>95%)
FAIL (<95%)
Standard method yielded a false positive for purity.
References
Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, National Institutes of Health (NIH), 2014.[Link]
"Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?" ResolveMass Laboratories Inc., 2025.[Link]
"Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS." Spectroscopy Online, 2026.[Link]
In Vitro Assay Validation Guide: 8-Bromo-4-chloro-5-methoxyquinoline Derived Compounds
Executive Summary The 8-bromo-4-chloro-5-methoxyquinoline scaffold (CAS: 1388025-15-7)[1] is a highly privileged and versatile building block in modern drug discovery. As a Senior Application Scientist, I frequently see...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 8-bromo-4-chloro-5-methoxyquinoline scaffold (CAS: 1388025-15-7)[1] is a highly privileged and versatile building block in modern drug discovery. As a Senior Application Scientist, I frequently see this core utilized across vastly different therapeutic areas due to its orthogonal reactivity. The C4-chlorine undergoes rapid nucleophilic aromatic substitution (SNAr) to incorporate aniline derivatives (a classic hinge-binding motif for kinases), while the C8-bromine enables Suzuki-Miyaura cross-coupling to explore adjacent solvent-exposed pockets.
Recently, derivatives of this scaffold have diverged into two primary therapeutic applications:
Receptor Tyrosine Kinase (RTK) Inhibitors: Targeting angiogenesis and tumor proliferation.
ENPP1 Inhibitors: Preventing cGAMP degradation to activate the STING pathway in immuno-oncology[2].
(Note: Historically, related quinolone cores have also been extensively validated as antimalarial agents targeting the cytochrome bc1 complex[3]).
This guide provides a comprehensive, objective comparison of the in vitro assay platforms required to validate hit compounds derived from this scaffold, complete with self-validating experimental protocols.
Mechanistic Pathways & Target Divergence
Understanding the functionalization of the quinoline core is critical for selecting the correct biochemical assay. The diagram below illustrates how specific chemical modifications dictate the biological target and downstream phenotypic response.
Mechanistic divergence of the 8-Bromo-4-chloro-5-methoxyquinoline scaffold based on functionalization.
Assay Platform Comparison Matrix
Substituted quinolines often exhibit strong intrinsic autofluorescence in the blue/green spectrum (350–500 nm). Therefore, standard prompt fluorescence assays are highly susceptible to false positives/negatives. The table below objectively compares alternative assay platforms optimized for this chemotype.
Assay Platform
Target Class
Signal Readout
Throughput
Susceptibility to Quinolone Interference
Cost / Well
TR-FRET (e.g., LANCE®)
Kinases (RTKs)
Time-Resolved Fluorescence (665/615 nm ratio)
High (384/1536-well)
Low (Time-delay bypasses prompt autofluorescence)
$
Colorimetric (pNP-TMP)
ENPP1
Absorbance Kinetics (405 nm)
Medium (96/384-well)
Moderate (Requires kinetic read to baseline intrinsic color)
$
LC-MS/MS (RapidFire)
Both (Label-free)
Mass-to-Charge (m/z)
Medium-High
Very Low (Direct analyte measurement; gold standard)
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, an assay must be a self-validating system. This means incorporating internal controls, kinetic readouts, and specific buffer conditions that confirm the mechanism of action rather than just a drop in signal.
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer to bypass the autofluorescence of the quinoline core.
Step-by-Step Methodology:
Compound Preparation: Dispense 100 nL of the quinoline derivative (in 100% DMSO) into a 384-well ProxiPlate using acoustic liquid handling (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip carryover and prevents the highly hydrophobic quinoline core from adhering to plastic tips.
Enzyme/Substrate Addition: Add 5 µL of 2X Enzyme/Substrate mix (e.g., 2 nM VEGFR2, 100 nM biotinylated-poly-GT) in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% CHAPS).
Causality: DTT prevents oxidative cross-linking of the kinase's catalytic cysteine. CHAPS (a zwitterionic detergent) prevents the hydrophobic quinoline compounds from forming colloidal aggregates that cause false-positive inhibition.
Pre-incubation: Incubate at Room Temperature (RT) for 30 minutes. Causality: Allows slow-binding SNAr derivatives to reach thermodynamic equilibrium with the target before ATP competes for the hinge region.
Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial: Set the final ATP concentration strictly at the enzyme's apparent
Km
(e.g., 10 µM). Causality: Running at
Km
perfectly balances assay sensitivity for ATP-competitive inhibitors with a robust signal-to-background window.
Reaction Stop & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, 2 nM Eu-labeled anti-phospho antibody, and 50 nM Streptavidin-APC. Causality: EDTA rapidly chelates the Mg²⁺ required for catalysis, instantly halting the reaction. The Eu/APC pair provides a massive Stokes shift, avoiding quinoline autofluorescence.
Readout: Read on a multimode plate reader (e.g., PHERAstar) using a 337 nm excitation and measuring the emission ratio of 665 nm / 615 nm after a 50 µs delay.
ENPP1 inhibitors derived from 4-chloro-5-methoxyquinoline-3-carboxylates[4] require a functional enzymatic assay. We use the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).
Step-by-Step Methodology:
Buffer Preparation: Prepare ENPP1 Assay Buffer: 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 1 mM ZnCl₂. Causality: ENPP1 is a zinc-dependent metalloenzyme. The addition of ZnCl₂ is mandatory to maintain catalytic integrity, and chelators (like EDTA) must be strictly excluded from all compound dilutions.
Enzyme/Compound Incubation: Mix 1 nM recombinant human ENPP1 with varying concentrations of the quinoline derivative in a clear-bottom 384-well plate. Incubate for 15 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding 500 µM pNP-TMP (Final Volume: 40 µL).
Kinetic Readout (Self-Validation): Immediately place the plate in a spectrophotometer and measure absorbance at 405 nm every 2 minutes for 30 minutes.
Causality: The cleavage of pNP-TMP releases p-nitrophenolate, which absorbs strongly at 405 nm. By measuring the slope of the reaction (kinetic read) rather than an endpoint, we mathematically subtract any baseline absorbance caused by the yellow hue of certain highly conjugated quinoline derivatives, eliminating a major source of false negatives.
Assay Validation & Hit Triage Workflow
To ensure that the data generated is trustworthy and actionable for drug development professionals, hits must be triaged through a rigorous, logical cascade.
Sequential in vitro validation workflow for hit triage and confirmation.
Data Interpretation Note: If a quinoline derivative exhibits a steep Hill slope (>2.0) during the Dose-Response phase, it is highly indicative of colloidal aggregation. In such cases, the Application Scientist must increase the CHAPS concentration in the assay buffer or immediately route the compound to the Orthogonal LC-MS/MS assay to verify 1:1 stoichiometric binding.
References
MolPort Database. "8-bromo-4-chloro-5-methoxyquinoline | 1388025-15-7". MolPort. Available at:[Link]
Google Patents. "Aromatic heterocyclic compounds, preparation method therefor and uses thereof (US20250115609A1)". United States Patent Application.
Zhang, Y., et al. "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones". Bioorganic & Medicinal Chemistry, 2010. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling 8-Bromo-4-chloro-5-methoxyquinoline
As an advanced intermediate in drug discovery and chemical synthesis, 8-Bromo-4-chloro-5-methoxyquinoline is highly valued for its utility in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate...
Author: BenchChem Technical Support Team. Date: April 2026
As an advanced intermediate in drug discovery and chemical synthesis, 8-Bromo-4-chloro-5-methoxyquinoline is highly valued for its utility in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex functionalized quinolines. However, the exact structural features that make it chemically versatile—specifically its lipophilic aromatic core and multiple halogen leaving groups—also dictate strict safety and handling protocols.
This guide provides researchers, scientists, and safety officers with authoritative, field-proven methodologies for the safe handling, operational processing, and disposal of this compound.
Chemical Profile and Mechanistic Hazard Assessment
To handle a chemical safely, one must understand the causality behind its toxicity. 8-Bromo-4-chloro-5-methoxyquinoline is a multi-halogenated heteroaromatic compound. The lipophilicity of the quinoline ring facilitates rapid dermal and mucosal absorption. Concurrently, the bromine and chlorine atoms create highly electrophilic centers. In biological systems, these electrophilic sites can react with nucleophilic macromolecules (such as proteins and nucleic acids), leading to acute cellular irritation and systemic toxicity.
Quantitative Data & Hazard Classifications
Property / Classification
Detail / GHS Code
Mechanistic Implication
CAS Number
1388025-15-7 [1]
Unique identifier for safety tracking.
Molecular Formula
C10H7BrClNO [2]
High halogen content increases lipophilicity and density.
Acute Toxicity (Oral/Dermal/Inhal.)
Category 4 (H302, H312, H332) [1]
Harmful systemic effects upon exposure; requires strict barrier protection.
Skin Irritation
Category 2 (H315) [1]
Electrophilic nature causes localized epidermal damage and inflammation.
Eye Irritation
Category 2A (H319)[1]
Can cause severe ocular irritation; direct contact must be avoided.
STOT SE (Single Exposure)
Category 3 (H336) [1]
Inhalation of fine dust can cause central nervous system depression or respiratory tract irritation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly functionalized halogenated aromatics. The following matrix details the required gear and the scientific rationale behind each choice.
PPE Category
Required Equipment
Causality & Scientific Justification
Hand Protection
Double-gloving: Heavy-duty Nitrile (≥0.11 mm) or Butyl rubber outer gloves.
Halogenated aromatics can permeate standard, thin latex or nitrile gloves over prolonged exposure. Double gloving provides a sacrificial outer layer that can be immediately discarded if contaminated.
Eye/Face Protection
Snug-fitting chemical splash goggles.
Protects against the aerosolization of fine powders during weighing and solvent splashes during reaction setup. Safety glasses with side shields are insufficient for fine dust.
Respiratory
N95/P100 particulate respirator (if weighing outside a hood).
Mitigates the inhalation of fine particulate matter, directly addressing the H332 (Acute Inhalation) and H336 (Respiratory Irritation) hazards.
Prevents dermal exposure (H312) and prevents static buildup which can ignite flammable solvents used in conjunction with the compound.
Operational Workflows: Step-by-Step Methodologies
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is met.
Protocol A: Dispensing and Weighing
Fine halogenated powders are highly susceptible to static cling, which can cause sudden aerosolization and increase inhalation risk.
Ventilation Verification : Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench.
Static Mitigation : Pass a grounded stainless-steel spatula through an anti-static ionizer before contacting the powder. Causality: This neutralizes static charges, preventing the powder from repelling off the spatula and becoming airborne.
Closed-System Weighing : Tare a sealable glass vial on the balance. Transfer the required mass of 8-Bromo-4-chloro-5-methoxyquinoline directly into the vial inside the fume hood, and seal it with a PTFE-lined cap before transporting it to the reaction station.
Decontamination : Wipe down the balance pan and surrounding hood surface with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with mild soapy water to remove lipophilic residues.
Protocol B: Reaction Setup (Cross-Coupling)
Atmospheric Control : Purge the reaction vessel with an inert gas (Nitrogen or Argon). Halogenated quinolines are stable, but the transition metal catalysts (e.g., Pd or Ni) used with them are often oxygen-sensitive.
Solid Addition : Unseal the tared vial containing the compound only once it is inside the purged reaction flask space.
Solvent Quenching : Add your reaction solvent (e.g., DMF, Toluene, or Dioxane) slowly down the side of the flask to wash any residual powder into the bulk liquid, minimizing dust generation.
Sealing : Ensure all ground-glass joints are properly greased and secured with Keck clips to prevent the escape of toxic vapors during reflux or heating.
Spill Response and Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent dermal and respiratory exposure.
Spill Response Methodology
Isolation : Immediately evacuate the immediate vicinity. If the spill is inside the fume hood, pull the sash down to the lowest operational level to maximize exhaust capture.
Containment : Do NOT dry sweep the powder, as this will generate a toxic dust cloud. Instead, cover the solid spill with damp absorbent paper or inert wet sand.
Collection : Using a non-sparking, disposable plastic scoop, carefully transfer the absorbed material into a compatible, sealable hazardous waste container.
Chemical Decontamination : Wash the affected surface with a mild alkaline detergent solution. Causality: Water alone is ineffective due to the compound's lipophilicity; surfactants are required to mobilize and lift the halogenated residue from the surface.
Disposal Plan
Waste Segregation : Place all recovered powder, contaminated solvents, and disposable PPE into a dedicated, clearly labeled "Halogenated Organic Waste" container.
Regulatory Compliance : Never mix halogenated waste with general non-halogenated solvent waste. Mixing them significantly increases the risk of exothermic reactions and drastically raises disposal costs due to the specialized incineration required to prevent the formation of toxic dioxins.
Final Disposal : Ensure disposal is handled exclusively by a licensed hazardous waste contractor via high-temperature incineration.
Safety Workflow Visualization
Operational Workflow and Safety Decision Tree for Handling 8-Bromo-4-chloro-5-methoxyquinoline.
References
NextSDS. "8-bromo-4-chloro-5-methoxyquinoline — Chemical Substance Information." NextSDS Substance Database. URL:[Link]
Molport. "8-bromo-4-chloro-5-methoxyquinoline | 1388025-15-7." Molport Chemical Database. URL:[Link]
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